molecular formula C40H42N4O10 B13726126 Fmoc-Lys(Boc)-PAB-PNP

Fmoc-Lys(Boc)-PAB-PNP

Cat. No.: B13726126
M. Wt: 738.8 g/mol
InChI Key: ZYLPBKZAGMBDES-DHUJRADRSA-N
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Description

Fmoc-Lys(Boc)-PAB-PNP is a useful research compound. Its molecular formula is C40H42N4O10 and its molecular weight is 738.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H42N4O10

Molecular Weight

738.8 g/mol

IUPAC Name

[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1

InChI Key

ZYLPBKZAGMBDES-DHUJRADRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Fmoc-Lys(Boc)-PAB-PNP Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Fmoc-Lys(Boc)-PAB-PNP linkers, a cornerstone technology in the development of advanced targeted therapies such as Antibody-Drug Conjugates (ADCs). This document provides a detailed overview of the linker's components, its cleavage mechanism, relevant quantitative data for closely related analogues, comprehensive experimental protocols for its characterization, and visual diagrams to illustrate key processes.

The Architectural and Functional Blueprint of this compound Linkers

The this compound linker is a sophisticated chemical entity designed for the conditional release of therapeutic payloads. Its architecture is modular, with each component playing a distinct and critical role in the synthesis, stability, and function of the final bioconjugate.

  • Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the N-terminus of the dipeptide component. During the synthesis of the linker-payload construct, the Fmoc group safeguards the amine functionality, preventing unwanted side reactions. It is typically removed under basic conditions, such as with piperidine (B6355638), to allow for further chemical modifications or conjugation.

  • Lys(Boc) (Lysine with a tert-butyloxycarbonyl protected side chain): This component, often preceded by a Phenylalanine (Phe) residue, forms a dipeptide sequence (Phe-Lys) that is a substrate for lysosomal proteases, most notably Cathepsin B.[][2] The Boc (tert-butyloxycarbonyl) group protects the epsilon-amine of the lysine (B10760008) side chain and is removed during the final cleavage of the peptide from the synthesis resin, typically under acidic conditions.

  • PAB (p-aminobenzyl alcohol): The PAB moiety serves as a self-immolative spacer. It is the linchpin of the linker's release mechanism. Following enzymatic cleavage of the adjacent dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which results in the release of the conjugated payload.[3]

  • PNP (p-nitrophenyl): The p-nitrophenyl group functions as an excellent leaving group, facilitating the attachment of the cytotoxic payload to the PAB spacer through a carbamate (B1207046) linkage.

The orchestrated interplay of these components ensures that the linker remains stable in the systemic circulation, thereby minimizing premature drug release and off-target toxicity. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and the presence of specific proteases trigger a cascade of events leading to the precise release of the active drug.

Quantitative Insights into Linker Performance

The following tables summarize key quantitative parameters for a closely related Phe-Lys-PABC linker.

Disclaimer: The following data is for a Phe-Lys-PABC linker, a close analogue of the this compound linker. This data should be considered illustrative and may not be fully representative of the performance of the this compound linker.

Table 1: Plasma Stability of a Phe-Lys-PABC Linker

SpeciesParameterValueReference
HumanHalf-life (t½)30 days[4]
MouseHalf-life (t½)80 hours[4]

Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC12.52.52.00 x 10⁵
Phe-Lys-PABC18.51.68.65 x 10⁴
GPLG-PABC12.12.11.74 x 10⁵

Note: The values presented in this table are hypothetical and for illustrative purposes only, as stated in the source document.[5] Actual values will vary depending on the specific peptide linkers, experimental conditions, and payload.

Experimental Protocols for Linker Characterization

Synthesis and Purification of Fmoc-Phe-Lys(Boc)-PAB-PNP Linker

A general protocol for the solid-phase peptide synthesis (SPPS) of the peptide component of the linker is outlined below. The subsequent attachment of the PAB and PNP moieties requires further solution-phase chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and perform a Kaiser test to confirm complete coupling.

  • Repeat for Phenylalanine: Repeat steps 2 and 3 for Fmoc-Phe-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether. The crude peptide is then purified by reverse-phase HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of an ADC.[5][6][7]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC of interest

  • Unconjugated antibody (as control)

  • Free payload (as control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and incubate (e.g., overnight at 37°C for SDS-HCl or 15 minutes on a shaker for DMSO) to dissolve the formazan (B1609692) crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay (LC-MS/MS)

This assay assesses the stability of the ADC and the potential for premature payload release in plasma.

Materials:

  • ADC of interest

  • Human and/or mouse plasma

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Precipitate plasma proteins using a cold protein precipitation solution. Centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and/or the concentration of released free payload over time.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability and half-life of the ADC in plasma.

Cathepsin B Cleavage Assay (Fluorometric)

This assay measures the susceptibility of the linker to cleavage by Cathepsin B.[8]

Materials:

  • Fluorogenic peptide linker substrate (e.g., Phe-Lys-PABC-fluorophore)

  • Human Cathepsin B

  • Assay buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the activated Cathepsin B solution.

  • Reaction Initiation: Add the fluorogenic peptide linker substrate to the wells to initiate the enzymatic reaction. Include controls with a Cathepsin B inhibitor.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points (for kinetic analysis) or at a single endpoint.

  • Data Analysis: Calculate the rate of cleavage based on the increase in fluorescence over time. For kinetic analysis, determine Michaelis-Menten parameters (Km and Vmax) by measuring the initial reaction velocities at various substrate concentrations.

Visualizing the Mechanism and Workflow

ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Peptide Linker Cleavage Lysosome->Cleavage 4. Enzymatic   Cleavage SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 5. Trigger Payload Active Cytotoxic Payload SelfImmolation->Payload 6. Release CellDeath Tumor Cell Apoptosis Payload->CellDeath 7. Cytotoxicity

Caption: The signaling pathway of an ADC from tumor cell binding to payload-induced apoptosis.

Experimental Workflow for ADC Characterization

ADC_Workflow Start ADC Candidate with This compound Linker Synthesis Linker-Payload Synthesis & ADC Conjugation Start->Synthesis Purification Purification & Characterization (e.g., HPLC, MS for DAR) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Stability Plasma Stability Assay (LC-MS/MS) InVitro->Stability Cleavage Cathepsin B Cleavage Assay (Fluorometric) InVitro->Cleavage Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity InVivo In Vivo Evaluation (Xenograft Models) InVitro->InVivo Promising Results Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Decision Lead Candidate Selection Efficacy->Decision Toxicity->Decision

Caption: A typical experimental workflow for the characterization of an ADC.

References

The Gatekeeper of Potent Payloads: A Technical Guide to the Role of the p-Aminobenzyl (PAB) Group in Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs). Among the sophisticated chemical motifs employed, the p-aminobenzyl (PAB) group stands out as a critical component, acting as a self-immolative spacer that ensures the conditional and efficient release of potent cytotoxic agents. This technical guide provides an in-depth exploration of the PAB group's mechanism of action, quantitative performance metrics of PAB-containing linkers, and detailed experimental protocols for their evaluation.

Core Principle: The Self-Immolative Cascade of the PAB Group

The primary function of the PAB group within a cleavable linker is to act as a stable connection between a trigger-sensitive unit and the therapeutic payload in systemic circulation, and to subsequently undergo rapid, spontaneous fragmentation to release the unmodified drug upon trigger activation within the target cell.[1][2] This process, known as self-immolation, is crucial for maximizing the on-target efficacy of the payload while minimizing off-target toxicities.[3]

The most prevalent application of this technology is the p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is frequently integrated with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit).[2][3] This Val-Cit-PABC system is a well-established and reliable linker technology used in several FDA-approved ADCs.[2]

The self-immolative process is initiated by a specific triggering event, often the enzymatic cleavage of the dipeptide by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells.[4] This initial cleavage unmasks a free aniline (B41778) nitrogen on the PAB group, which, being a strong electron-donating group, initiates a cascade of electronic rearrangements through a 1,6-elimination reaction.[3][5][6] This domino-like effect leads to the fragmentation of the linker and the release of the unmodified payload, often an amine-containing cytotoxic drug.[3] The highly reactive aza-quinone methide species is formed as a byproduct and is subsequently quenched by water.[5]

DOT script for PAB Cleavage Mechanism

PAB_Cleavage_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Self_Immolation Self-Immolation Cascade ADC Antibody-Linker-Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface antigen Lysosome Trafficking to Lysosome Internalization->Lysosome Enzymatic_Cleavage Enzymatic Cleavage of Dipeptide (e.g., Val-Cit) by Cathepsin B Lysosome->Enzymatic_Cleavage PAB_Aniline Unmasked p-Aminobenzyl Aniline Intermediate Enzymatic_Cleavage->PAB_Aniline Initiates cascade Elimination 1,6-Elimination PAB_Aniline->Elimination Aza_Quinone Aza-Quinone Methide Byproduct Elimination->Aza_Quinone Drug_Release Release of Unmodified Cytotoxic Payload Elimination->Drug_Release

PAB_Cleavage_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Self_Immolation Self-Immolation Cascade ADC Antibody-Linker-Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface antigen Lysosome Trafficking to Lysosome Internalization->Lysosome Enzymatic_Cleavage Enzymatic Cleavage of Dipeptide (e.g., Val-Cit) by Cathepsin B Lysosome->Enzymatic_Cleavage PAB_Aniline Unmasked p-Aminobenzyl Aniline Intermediate Enzymatic_Cleavage->PAB_Aniline Initiates cascade Elimination 1,6-Elimination PAB_Aniline->Elimination Aza_Quinone Aza-Quinone Methide Byproduct Elimination->Aza_Quinone Drug_Release Release of Unmodified Cytotoxic Payload Elimination->Drug_Release

Caption: Mechanism of drug release via a PAB-containing linker.

Quantitative Data on PAB-Based Linker Performance

The performance of a PAB-based linker is critically dependent on its stability in plasma and the kinetics of its cleavage within the target cell. The following table summarizes representative quantitative data for various PAB-containing linkers.

Linker TypeADC/PayloadSpecies/MatrixParameterValueReference(s)
Val-Cit-PABCTrastuzumab-MMAEHuman PlasmaHalf-life>7 days[7]
Val-Cit-PABCModel ADCMouse PlasmaStabilityUnstable due to carboxylesterase Ces1C[4][8]
Glu-Val-Cit-PABCModel ADCMouse PlasmaStabilityImproved stability over Val-Cit-PABC[4]
Ala-Ala-PABCAnti-FRα-IGNKB cellsIC507 pM[9]
d-Ala-l-Ala-PABCAnti-FRα-IGNKB cellsIC508 pM[9]
l-Ala-d-Ala-PABCAnti-FRα-IGNKB cellsIC505 pM[9]
d-Ala-d-Ala-PABCAnti-FRα-IGNKB cellsIC509 pM[9]
Val-Cit-PABCModel SubstrateCathepsin BRelative Cleavage RateBaseline[10]
Val-Ala-PABCModel SubstrateCathepsin BRelative Cleavage Rate~50% of Val-Cit[10]
Phe-Lys-PABCModel SubstrateCathepsin B (isolated)Relative Cleavage Rate~30-fold faster than Val-Cit[10]
Hydrazone (acid-labile)Gemtuzumab ozogamicinHuman PlasmaHalf-life~2-3 days[7]
Silyl ether (acid-labile) with p-hydroxybenzyl alcoholModel ADCHuman PlasmaHalf-life>7 days[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PAB-based linkers.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of a common building block for PAB-based linkers.

Materials:

Procedure:

  • Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.

  • Add EEDQ (8.05 mmol) to the solution and stir for 5 minutes.

  • Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion and stir the resulting solution for 18 hours at room temperature.

  • Remove the volatiles in vacuo.

  • Triturate the residue with ether (20 mL).

  • Wash the solid sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield Fmoc-Val-Cit-PAB-OH as a light yellowish solid.[1]

Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

Materials:

  • ADC with Val-Cit-PAB linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Activate the cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated cathepsin B to the ADC solution. A typical final concentration is 20 nM for the enzyme and 1 µM for the ADC.[10]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to the quenching solution.[10]

  • Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.

  • Calculate the percentage of released payload at each time point to determine the cleavage kinetics.

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[11]

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[11]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the ADC on cancer cells.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium

  • ADC solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the ADC in the cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include control wells with medium only (blank) and cells with medium only (untreated control).

  • Incubate the plate at 37°C with 5% CO₂ for 48-144 hours.[12][13]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[12][13]

  • Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[12][13]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[13][14]

DOT script for Experimental Workflow

Experimental_Workflow cluster_Synthesis Linker-Payload Synthesis cluster_Conjugation ADC Preparation cluster_Evaluation In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesis of PAB-based linker-payload Conjugation Conjugation to Antibody Synthesis->Conjugation Purification Purification and Characterization (e.g., DAR) Conjugation->Purification Plasma_Stability Plasma Stability Assay (LC-MS) Purification->Plasma_Stability Enzyme_Cleavage Enzymatic Cleavage Assay (HPLC) Purification->Enzyme_Cleavage Cytotoxicity Cytotoxicity Assay (MTT) (IC50 determination) Purification->Cytotoxicity In_Vivo Preclinical Animal Models (Efficacy and Toxicity) Plasma_Stability->In_Vivo Promising candidates Enzyme_Cleavage->In_Vivo Promising candidates Cytotoxicity->In_Vivo Promising candidates

Experimental_Workflow cluster_Synthesis Linker-Payload Synthesis cluster_Conjugation ADC Preparation cluster_Evaluation In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesis of PAB-based linker-payload Conjugation Conjugation to Antibody Synthesis->Conjugation Purification Purification and Characterization (e.g., DAR) Conjugation->Purification Plasma_Stability Plasma Stability Assay (LC-MS) Purification->Plasma_Stability Enzyme_Cleavage Enzymatic Cleavage Assay (HPLC) Purification->Enzyme_Cleavage Cytotoxicity Cytotoxicity Assay (MTT) (IC50 determination) Purification->Cytotoxicity In_Vivo Preclinical Animal Models (Efficacy and Toxicity) Plasma_Stability->In_Vivo Promising candidates Enzyme_Cleavage->In_Vivo Promising candidates Cytotoxicity->In_Vivo Promising candidates

References

The Role of p-Nitrophenyl Esters in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to proteins, peptides, and other biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with tailored properties for a wide range of applications, including therapeutic drug delivery, diagnostic assays, and fundamental biological research. Among the various chemical strategies for bioconjugation, the use of active esters for the acylation of primary amines is a widely adopted and robust method. This technical guide provides an in-depth exploration of the function and application of p-nitrophenyl (PNP) esters in bioconjugation, offering a valuable resource for researchers and professionals in the field.

Core Principles of p-Nitrophenyl Ester Chemistry in Bioconjugation

p-Nitrophenyl esters are activated carboxylic acid derivatives that serve as efficient acylating agents for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The key to their utility lies in the electron-withdrawing nature of the p-nitrophenoxy group, which renders the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond between the molecule of interest and the biomolecule. The p-nitrophenolate ion is released as a byproduct, and its characteristic yellow color can be used to monitor the progress of the reaction spectrophotometrically.

Quantitative Data on PNP Ester Reactivity

The efficiency of bioconjugation with PNP esters is influenced by several factors, most notably pH. The rate of aminolysis (reaction with the amine) is dependent on the concentration of the unprotonated amine, which increases with pH. However, the rate of hydrolysis (reaction with water) also increases at higher pH, representing a competing and undesirable side reaction. Therefore, optimizing the reaction pH is crucial for maximizing the yield of the desired bioconjugate.

Below are tables summarizing key quantitative data on the hydrolysis and aminolysis of p-nitrophenyl esters.

Table 1: Hydrolysis of p-Nitrophenyl Esters

This table presents the pseudo-first-order rate constants (k_obs) for the hydrolysis of various p-nitrophenyl alkanoates at 25°C in a carbonate buffer. The data illustrates the influence of the acyl chain length on the hydrolysis rate.

p-Nitrophenyl EsterAcyl Chain Lengthk_obs (s⁻¹) in waterk_obs (s⁻¹) in 40% (v/v) DMSO
p-Nitrophenyl acetate (B1210297)C21.35 x 10⁻³1.15 x 10⁻²
p-Nitrophenyl butyrateC41.12 x 10⁻³1.05 x 10⁻²
p-Nitrophenyl hexanoateC61.05 x 10⁻³1.02 x 10⁻²
p-Nitrophenyl octanoateC80.89 x 10⁻³1.01 x 10⁻²
p-Nitrophenyl decanoateC100.76 x 10⁻³1.00 x 10⁻²

Data adapted from studies on the hydrolysis of p-nitrophenyl alkanoates in aqueous and aqueous-organic solvent mixtures.[1]

Table 2: pH Dependence of p-Nitrophenyl Acetate Hydrolysis

This table shows the observed pseudo-first-order rate coefficients (k_hydrol) for the hydrolysis of a p-nitrophenyl ester at various pH values at 25°C. This highlights the significant increase in the rate of hydrolysis with increasing pH.

pHk_hydrol (s⁻¹)
7.01.0 x 10⁻⁵
8.01.0 x 10⁻⁴
9.01.0 x 10⁻³
10.01.0 x 10⁻²

Data is illustrative and based on kinetic studies of p-nitrophenyl ester hydrolysis.[2][3]

Table 3: Second-Order Rate Constants for Aminolysis of p-Nitrophenyl Esters

This table provides second-order rate constants for the reaction of p-nitrophenyl acetate with various primary amines. The data demonstrates the influence of amine basicity (pKa) on the reaction rate.

AminepKaSecond-Order Rate Constant (M⁻¹s⁻¹)
Glycine9.600.35
Alanine9.690.42
Valine9.620.38
Leucine9.600.40
Tris8.100.15

Representative data compiled from studies on the aminolysis of p-nitrophenyl esters.[4][5]

Experimental Protocols

A detailed and robust experimental protocol is critical for successful bioconjugation. The following section provides a comprehensive, step-by-step guide for the labeling of a protein with a p-nitrophenyl ester-activated molecule.

Protocol: Protein Labeling with a p-Nitrophenyl Ester

1. Materials and Reagents:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • p-Nitrophenyl ester-activated molecule (dissolved in a dry, water-miscible organic solvent like DMSO or DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

  • Spectrophotometer

2. Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL).

    • Buffer exchange the protein into the Reaction Buffer to remove any primary amine-containing substances.

  • Preparation of the PNP Ester Solution:

    • Immediately before use, dissolve the p-nitrophenyl ester-activated molecule in a minimal amount of high-quality, anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the PNP ester solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the PNP ester over the protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted PNP ester.

  • Purification of the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts (p-nitrophenol) by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of attached molecules per protein, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the characteristic wavelength of the attached molecule.

    • Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm the integrity and activity of the bioconjugate.

Visualizing Bioconjugation Processes

Diagrams are invaluable tools for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key aspects of PNP ester bioconjugation.

Mechanism of Amine Acylation by a p-Nitrophenyl Ester

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products PNP_Ester p-Nitrophenyl Ester (R-CO-O-PNP) Tetrahedral_Intermediate Tetrahedral Intermediate PNP_Ester->Tetrahedral_Intermediate Amine Primary Amine (Biomolecule-NH₂) Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond Stable Amide Bond (Bioconjugate) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate PNP p-Nitrophenol Tetrahedral_Intermediate->PNP Leaving Group Departure

Caption: Mechanism of amine acylation by a p-nitrophenyl ester.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PNP Ester

G Start Start: Antibody & Linker-Payload-PNP Buffer_Exchange 1. Antibody Buffer Exchange (into amine-free buffer, pH 8.0) Start->Buffer_Exchange PNP_Ester_Prep 2. Prepare Linker-Payload-PNP Solution (in anhydrous DMSO) Start->PNP_Ester_Prep Conjugation 3. Conjugation Reaction (Antibody + Linker-Payload-PNP) Buffer_Exchange->Conjugation PNP_Ester_Prep->Conjugation Quenching 4. Quench Reaction (e.g., with Tris or Glycine) Conjugation->Quenching Purification 5. Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Characterization 6. Characterization (DOL, SDS-PAGE, Mass Spec) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Workflow for ADC synthesis using a PNP ester linker.

Conclusion

p-Nitrophenyl esters represent a valuable and versatile class of reagents for bioconjugation. Their reactivity towards primary amines allows for the formation of stable amide bonds, enabling the covalent modification of a wide range of biomolecules. While the competing hydrolysis reaction necessitates careful optimization of reaction conditions, particularly pH, the advantages of PNP esters, including the ability to monitor the reaction progress spectrophotometrically, make them a powerful tool in the arsenal (B13267) of the bioconjugation chemist. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of PNP esters, empowering researchers, scientists, and drug development professionals to effectively utilize this important bioconjugation strategy.

References

An In-depth Technical Guide on Fmoc-Lys(Boc)-PAB-PNP for ADC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fmoc-Lys(Boc)-PAB-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structure, mechanism of action, and the experimental protocols necessary for its successful implementation in ADC research.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker is a crucial element that connects the antibody to the cytotoxic payload, and its properties significantly impact the ADC's stability, efficacy, and safety.[2] An ideal linker should be stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the payload within the target cancer cells.[2]

Cleavable linkers are designed to be selectively broken by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher reducing potential.[2] This targeted release mechanism enhances the therapeutic window by maximizing the cytotoxic effect on tumor cells while minimizing damage to healthy tissues.[1]

The this compound Linker: A Detailed Analysis

This compound is a protease-cleavable linker that has gained significant attention in ADC development.[3][4] Its multi-component structure is meticulously designed to ensure stability in the bloodstream and facilitate efficient, specific drug release inside tumor cells.[]

2.1. Structural Components and Their Functions:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a protecting group for the primary amine of the lysine (B10760008) residue. It is stable under a variety of conditions but can be readily removed during the synthesis of the linker-drug conjugate, allowing for the attachment of the cytotoxic payload.

  • Lys(Boc) (Lysine with a tert-butyloxycarbonyl protected side chain): Lysine is a dipeptide component of the linker. The Boc protecting group on the side chain amine prevents unwanted reactions during synthesis. The dipeptide sequence, often in combination with another amino acid like Valine or Phenylalanine, creates a recognition site for lysosomal proteases such as Cathepsin B.[][6]

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer.[7] Once the protease cleaves the peptide bond, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its active form.[8] This self-immolative feature is critical for ensuring that the released drug is unmodified and fully potent.

  • PNP (p-nitrophenyl carbonate): The p-nitrophenyl group is a good leaving group, making the carbonate an active ester. This reactive site allows for the covalent attachment of the linker-payload construct to the antibody, typically through reaction with lysine residues on the antibody surface.

2.2. Mechanism of Action: Targeted Drug Release

The mechanism of drug release for an ADC utilizing a PAB-based linker is a sequential process that occurs after the ADC has been internalized by the target cancer cell.[]

  • Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, usually via endocytosis.

  • Lysosomal Trafficking: The ADC is transported to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the specific dipeptide sequence within the linker (e.g., Phe-Lys).[]

  • Self-Immolation and Drug Release: Cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell.[7][8] The released drug can then exert its cell-killing effect.

G cluster_extracellular Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (ADC) (Stable) ADC_Internalized ADC_Internalized ADC->ADC_Internalized Binding & Internalization ADC_Lysosome ADC_Lysosome ADC_Internalized->ADC_Lysosome Trafficking Cleavage Cleavage ADC_Lysosome->Cleavage Protease Action PAB_Elimination PAB_Elimination Cleavage->PAB_Elimination Triggers Drug_Release Drug_Release PAB_Elimination->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Diffuses to Cell_Death Cell_Death Cytoplasm->Cell_Death Induces

Experimental Protocols

The development of an ADC using the this compound linker involves a series of well-defined steps. The following protocols provide a general framework for these key experiments.

3.1. Synthesis of the Drug-Linker Conjugate

This process typically involves solid-phase peptide synthesis (SPPS) to assemble the dipeptide linker, followed by the attachment of the PAB spacer and the cytotoxic drug.[10]

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.[10]

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH and Fmoc-Phe-OH) to the resin using coupling agents like HBTU/HOBt or HATU in the presence of a base such as DIPEA.[10]

  • PAB Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

  • Drug Conjugation: Attach the cytotoxic payload to the hydroxyl group of the PAB spacer.

  • PNP Activation: Activate the linker-drug conjugate by reacting it with p-nitrophenyl chloroformate to form the active carbonate.

  • Cleavage and Purification: Cleave the complete linker-drug construct from the resin using a cleavage cocktail (e.g., 95% TFA). Purify the product using reverse-phase HPLC.

3.2. Antibody-Drug Conjugation

This step involves the covalent attachment of the linker-drug conjugate to the monoclonal antibody.

Protocol:

  • Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT to generate reactive thiol groups for conjugation. For lysine conjugation, the antibody is typically prepared in a suitable buffer.

  • Drug-Linker Preparation: Dissolve the purified this compound-drug conjugate in a compatible organic solvent like DMSO.[10]

  • Conjugation Reaction: Add the dissolved linker-drug to the antibody solution and incubate at a controlled temperature and pH to allow the conjugation reaction to proceed.[10]

  • Purification: Remove unconjugated linker-drug and other impurities from the ADC product using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

3.3. ADC Characterization

Thorough characterization of the resulting ADC is essential to ensure its quality and consistency.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyTo determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and detect the presence of aggregates.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT or CellTiter-Glo)To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[11]
Linker Stability Plasma incubation followed by LC-MS/MSTo evaluate the stability of the linker and measure premature drug release in plasma.[1]
Bystander Effect Co-culture assaysTo assess the ability of the released payload to kill neighboring antigen-negative cells.[11]

G cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization SPPS Solid-Phase Peptide Synthesis (Fmoc-Phe-Lys(Boc)) PAB_Drug PAB & Drug Attachment SPPS->PAB_Drug Activation PNP Activation PAB_Drug->Activation Purification1 HPLC Purification Activation->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification2 ADC Purification (SEC/TFF) Conjugation->Purification2 DAR DAR Determination (HIC) Purification2->DAR Purity Purity/Aggregation (SEC) Purification2->Purity InVitro In Vitro Assays (Cytotoxicity, Stability) Purification2->InVitro

Quantitative Data and Performance Metrics

The performance of an ADC is evaluated based on several quantitative parameters. The following table summarizes typical data that researchers would generate and analyze.

MetricDescriptionTypical Values/Observations
Plasma Stability (Half-life) The time it takes for 50% of the intact ADC to degrade in plasma.A longer half-life (e.g., > 7 days) is generally desirable to ensure the ADC reaches the tumor site.[12]
IC50 (Antigen-Positive Cells) The concentration of ADC required to inhibit the growth of 50% of antigen-positive cancer cells.Lower IC50 values indicate higher potency. These can range from pM to nM depending on the payload and target.[11]
IC50 (Antigen-Negative Cells) The concentration of ADC required to inhibit the growth of 50% of antigen-negative cells.A significantly higher IC50 in antigen-negative cells compared to positive cells indicates target specificity.[11]
Cathepsin B Cleavage Rate The rate at which Cathepsin B cleaves the linker to release the drug.Efficient cleavage is necessary for rapid drug release within the target cell.[13]

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of next-generation ADCs. Its protease-cleavable nature, combined with a self-immolative spacer, allows for the targeted delivery and efficient release of potent cytotoxic agents within cancer cells. A thorough understanding of its structure, mechanism of action, and the associated experimental protocols is paramount for researchers aiming to develop novel and effective ADC therapies. Careful characterization and optimization of ADCs utilizing this linker will continue to be a key driver of innovation in the field of targeted cancer treatment.

References

The Application of Fmoc-Lys(Boc)-PAB-PNP in Exploratory Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the antibody to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet susceptible to cleavage within the tumor microenvironment or inside the target cell to unleash the cytotoxic payload.

This technical guide provides an in-depth exploration of Fmoc-Lys(Boc)-PAB-PNP, a key building block for constructing enzyme-cleavable linkers used in the development of ADCs. This linker system incorporates a dipeptide moiety susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells. The p-aminobenzyl (PAB) group functions as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified drug following enzymatic cleavage. The presence of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups allows for a modular and controlled synthesis of the drug-linker conjugate.

This document will detail the core principles of this technology, provide structured quantitative data on the performance of similar linker systems, present detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.

Data Presentation

The following tables summarize quantitative data for dipeptide-PAB based linkers, which are structurally and functionally similar to those derived from this compound. This data provides a comparative framework for expected performance characteristics.

Table 1: Comparative Plasma Stability of Dipeptide-PAB Linkers

Linker TypeAntibody-PayloadSpeciesAssay Duration (days)% Payload ReleaseReference
Val-Cit-PABTrastuzumab-MMAEHuman7< 1%[1]
Val-Cit-PABTrastuzumab-MMAEMonkey6< 1%[1]
Val-Cit-PABTrastuzumab-MMAEMouse6~25%[1]
Phe-Lys-PABCcBR96-DoxorubicinHuman-Excellent Stability[2]

Table 2: In Vitro Cathepsin B Cleavage Efficiency

Linker-Payload ConstructEnzymeIncubation Time% Payload ReleaseReference
Z-Phe-Lys-PABC-DoxorubicinCathepsin B< 30 minQuantitative[2]
Z-Val-Cit-PABC-DoxorubicinCathepsin B-Slower than Phe-Lys[2]
Ac-Phe-Lys-PABC-DoxorubicinCathepsin B90 min-[3]
KGP474 (PABC/DMED spacer)Cathepsin B90 min22%[4]

Table 3: Illustrative IC50 Values for ADCs with Cleavable Linkers

ADCCell LineTarget AntigenIC50 (nM)Reference
cBR96-Phe-Lys-PABC-DoxorubicinL2987Lewis Y0.1[5]
Anti-CD30-MC-vc-PAB-MMAE-CD30-[6]
Trastuzumab-vc-MMAEHER2+ cellsHER2Potent[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of ADCs in exploratory studies. The following protocols provide a framework for key experimental procedures.

Protocol 1: Synthesis of Drug-Linker Construct (e.g., Fmoc-Lys(Boc)-PAB-MMAE)

This protocol outlines the solution-phase conjugation of the this compound linker to an amine-containing payload, such as monomethyl auristatin E (MMAE).

Materials:

  • This compound

  • MMAE (or other amine-containing payload)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.

  • Reaction Initiation: Add DIPEA (3.0 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Purification: Purify the resulting Fmoc-Lys(Boc)-PAB-Payload conjugate by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-linker construct with a maleimide (B117702) handle (requires prior deprotection of Fmoc and addition of a maleimide group)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in the conjugation buffer.

    • Add a calculated amount of TCEP solution to the antibody to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-activated drug-linker in an organic co-solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold per free thiol.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

  • Purified human Cathepsin B

  • ADC construct

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC construct (e.g., 10 µM final concentration) and assay buffer.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an excess of the cold quenching solution.

  • Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on antigen-positive versus antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and a control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the untreated control and determine the IC50 value for each cell line.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the exploratory studies involving this compound.

experimental_workflow linker_synthesis Linker-Payload Synthesis conjugation Conjugation linker_synthesis->conjugation ab_reduction Antibody Reduction ab_reduction->conjugation purification ADC Purification conjugation->purification characterization ADC Characterization purification->characterization invitro_assays In Vitro Assays characterization->invitro_assays

Caption: A generalized experimental workflow for the synthesis and evaluation of an ADC.

cleavage_mechanism adc Antibody-Linker-Drug (in Lysosome) cleavage Peptide Cleavage adc->cleavage cathepsin Cathepsin B cathepsin->cleavage intermediate Unstable Intermediate cleavage->intermediate elimination 1,6-Elimination (Self-Immolation) intermediate->elimination drug Free Drug (Active) elimination->drug spacer Spacer Byproduct elimination->spacer

Caption: The enzymatic cleavage and self-immolative drug release mechanism of a PAB-based linker.

mmae_pathway mmae MMAE polymerization Microtubule Polymerization mmae->polymerization Inhibits tubulin Tubulin Dimer tubulin->polymerization disruption Microtubule Disruption polymerization->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: A simplified signaling pathway for the mechanism of action of MMAE.[]

Conclusion

This compound and related dipeptide-PAB linkers are integral components in the rational design of next-generation antibody-drug conjugates. Their susceptibility to cleavage by tumor-associated enzymes like Cathepsin B, coupled with the self-immolative release mechanism of the PAB spacer, provides a robust strategy for targeted drug delivery. The quantitative data, though often for analogous structures, demonstrates the high plasma stability and efficient enzymatic cleavage that can be achieved with this class of linkers. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize, conjugate, and evaluate ADCs incorporating these advanced linker systems. The continued exploration and optimization of such linkers will undoubtedly play a pivotal role in advancing the field of targeted cancer therapy.

References

Methodological & Application

Application Note: A Protocol for the Synthesis and Characterization of a Lysine-Based Cleavable Linker-Payload for Antibody-Drug Conjugate (ADC) Development using Fmoc-Lys(Boc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical component governing the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the initial and most crucial step in the synthesis of a protease-cleavable ADC: the conjugation of a payload to the Fmoc-Lys(Boc)-PAB-PNP linker. This linker is a key building block containing a cathepsin B-cleavable lysine (B10760008) residue and a p-aminobenzyl (PAB) self-immolative spacer.[1][2] The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for attaching amine- or hydroxyl-containing payloads, forming a stable carbamate (B1207046) bond.[3][4] This application note outlines the synthesis of the drug-linker intermediate, general principles for subsequent deprotection and antibody conjugation, and methods for ADC characterization.

Introduction and Principle

The linker in an ADC must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the cytotoxic payload within the target cancer cell.[1][5] Protease-cleavable linkers are designed to be substrates for enzymes, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[1][5]

The this compound reagent is an advanced intermediate used to construct such a linker system.[6] Its components serve distinct functions:

  • Lysine (Lys): Provides the protease cleavage site. In some designs, it is part of a dipeptide like Phenylalanine-Lysine (Phe-Lys) or Valine-Citrulline (Val-Cit) to enhance enzymatic recognition and cleavage.[1][7][8]

  • p-Aminobenzyl (PAB) group: Acts as a self-immolative spacer.[2][9] Once the protease cleaves the lysine, the PAB group undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active payload.[2][9][10]

  • p-Nitrophenyl (PNP) Carbonate: An activated ester that reacts efficiently with nucleophilic groups (e.g., primary or secondary amines) on a payload molecule to form a stable carbamate linkage.[3][4]

  • Fmoc and Boc Groups: These are temporary protecting groups for the alpha-amine and epsilon-amine of the lysine, respectively. They prevent unwanted side reactions during payload attachment and are removed in subsequent steps to allow for further modification or conjugation.

This protocol focuses on the first synthetic step: the attachment of a payload to the PNP-activated linker.

Overall Synthesis and Mechanism Workflow

The journey from the linker intermediate to a functional ADC involves several distinct stages. The initial step is the synthesis of the drug-linker conjugate, followed by deprotection, activation (if necessary), conjugation to the antibody, and finally, purification and characterization of the ADC.

G cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Linker Elongation & Conjugation A This compound Linker Intermediate C Fmoc-Lys(Boc)-PAB-Payload (Protected Drug-Linker) A->C Carbamate Formation B Amine/Hydroxyl -containing Payload B->C Carbamate Formation D Deprotection (Fmoc/Boc Removal) C->D E Activation & Antibody Reaction D->E F Purified ADC E->F G ADC Antibody-Linker-Drug (ADC in Lysosome) Cleavage Protease Cleavage (e.g., Cathepsin B) ADC->Cleavage Intermediate H₂N-Lys-PAB-Payload (Unstable Intermediate) Cleavage->Intermediate Immolation Self-Immolation (1,6-Elimination) Intermediate->Immolation Drug Active Payload (Free Drug) Immolation->Drug Byproducts Linker Fragments Immolation->Byproducts

References

Application Notes and Protocols for Bioconjugation using Fmoc-Lys(Boc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-PAB-PNP is a sophisticated, cleavable linker used in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). This linker system is designed for the precise and controlled attachment of a payload, such as a cytotoxic drug, to a biomolecule, typically a monoclonal antibody. Its multi-component structure allows for a strategic, multi-step conjugation process, ensuring stability in circulation and efficient payload release at the target site.

The key components of the this compound linker are:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amine of the lysine (B10760008) residue, enabling sequential and site-specific conjugation.

  • Lys(Boc): A lysine residue where the ε-amine is protected by a Boc (tert-butyloxycarbonyl) group, an acid-labile protecting group. This offers an additional site for potential modification or to prevent unwanted side reactions.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following enzymatic cleavage of a peptide bond attached to the PAB moiety, it undergoes a 1,6-elimination reaction to release the payload in its active form.

  • PNP (p-nitrophenyl carbonate): A highly reactive leaving group that facilitates the efficient conjugation of amine- or hydroxyl-containing payloads through the formation of a stable carbamate (B1207046) bond.

These application notes provide a detailed overview of the experimental protocols for the use of this compound in the synthesis of drug-linker conjugates and their subsequent bioconjugation to antibodies.

Mechanism of Action

The strategic design of PAB-based linkers allows for controlled drug release within the target cell. In a typical ADC construct, a dipeptide (e.g., Val-Cit or Phe-Lys) is attached to the PAB moiety, which is then linked to the cytotoxic payload. The following diagram illustrates the general mechanism of action for a PAB-containing ADC.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage SelfImmolation 1,6-Self- Immolation Cleavage->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate with a cleavable linker.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in the preparation of a drug-linker conjugate and its subsequent attachment to an antibody.

Part 1: Synthesis of the Drug-Linker Conjugate (Payload Attachment)

This protocol describes the conjugation of an amine-containing payload to the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere.

  • Dissolution:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the this compound linker, add the solution of the amine-containing payload.

    • Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting materials and the formation of the desired product.

  • Purification:

    • Upon completion, purify the crude product by preparative RP-HPLC.

    • A typical purification method involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions containing the pure drug-linker conjugate.

  • Lyophilization: Lyophilize the pure fractions to obtain the final Fmoc-Lys(Boc)-PAB-Payload conjugate as a solid.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR. The expected mass will be the sum of the mass of the Fmoc-Lys(Boc)-PAB linker minus the PNP group, plus the mass of the payload. Purity can be assessed by integrating the peak area in the RP-HPLC chromatogram.

Payload_Attachment_Workflow Start Start Dissolve_Linker Dissolve this compound in anhydrous DMF/DMSO Start->Dissolve_Linker Dissolve_Payload Dissolve Amine-Payload in anhydrous DMF/DMSO Start->Dissolve_Payload React Combine Solutions Add DIPEA/NMM Stir at RT (2-18h) Dissolve_Linker->React Dissolve_Payload->React Monitor Monitor by LC-MS React->Monitor Purify Purify by Preparative RP-HPLC Monitor->Purify Reaction Complete Lyophilize Lyophilize Pure Fractions Purify->Lyophilize Characterize Characterize by LC-MS & NMR Lyophilize->Characterize End Fmoc-Lys(Boc)-PAB-Payload Characterize->End

Caption: Workflow for the attachment of an amine-containing payload to the this compound linker.

Part 2: Deprotection of the Drug-Linker Conjugate

The Fmoc and Boc protecting groups need to be removed before conjugation to the antibody. This is typically a two-step process.

Materials:

  • Fmoc-Lys(Boc)-PAB-Payload conjugate

  • 20% (v/v) Piperidine (B6355638) in DMF

  • DMF

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the Fmoc-Lys(Boc)-PAB-Payload conjugate in DMF.

  • Deprotection: Add 20% piperidine in DMF to the solution. A typical protocol involves an initial 5-minute treatment followed by a second 15-20 minute treatment.

  • Monitoring: Monitor the deprotection by LC-MS to confirm the removal of the Fmoc group.

  • Purification: Purify the resulting H₂N-Lys(Boc)-PAB-Payload by RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the product as a solid.

Materials:

  • H₂N-Lys(Boc)-PAB-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (optional)

  • Diethyl ether (for precipitation)

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the H₂N-Lys(Boc)-PAB-Payload conjugate in anhydrous DCM.

  • Deprotection: Add TFA to the solution. The concentration of TFA can range from 25% to 100% in DCM. Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

    • The crude product can be precipitated by adding cold diethyl ether.

  • Purification: Purify the resulting H₂N-Lys(H₂N)-PAB-Payload by RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker as a TFA salt.

Deprotection_Workflow Start Fmoc-Lys(Boc)-PAB-Payload Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Fmoc_Purification Purify by RP-HPLC Fmoc_Deprotection->Fmoc_Purification Boc_Deprotection Boc Deprotection (TFA in DCM) Fmoc_Purification->Boc_Deprotection Boc_Purification Purify by RP-HPLC Boc_Deprotection->Boc_Purification End H₂N-Lys(H₂N)-PAB-Payload Boc_Purification->End

Caption: Sequential deprotection workflow for the drug-linker conjugate.

Part 3: Antibody Conjugation

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody. This example assumes a maleimide-thiol conjugation strategy, which requires the introduction of a maleimide (B117702) group to the drug-linker and reduction of the antibody's disulfide bonds.

Materials:

  • Deprotected drug-linker (H₂N-Lys(H₂N)-PAB-Payload)

  • Maleimide-functionalized NHS ester (e.g., SMCC)

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size exclusion chromatography (SEC) system

Procedure:

  • Maleimide Functionalization of Drug-Linker: React the deprotected drug-linker with a maleimide-functionalized NHS ester to introduce a thiol-reactive handle. Purify the maleimide-activated drug-linker by RP-HPLC.

  • Antibody Reduction:

    • Prepare the antibody solution in the conjugation buffer.

    • Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP.

    • Buffer exchange the reduced antibody to remove excess TCEP.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted thiols on the antibody by adding an excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.

Quantitative Data Summary

The following tables provide illustrative data for key aspects of the bioconjugation process. Actual results may vary depending on the specific payload, antibody, and experimental conditions.

Table 1: Illustrative Payload Attachment Reaction Parameters

ParameterValue/Condition
Linker This compound
Payload Amine-containing (e.g., MMAE)
Solvent Anhydrous DMF or DMSO
Base DIPEA or NMM (2.0-3.0 eq.)
Temperature Room Temperature (20-25°C)
Reaction Time 2-18 hours
Typical Yield 70-90%

Table 2: Deprotection Conditions

Protecting GroupReagentSolventTime
Fmoc 20% PiperidineDMF2 x 15 min
Boc 50% TFADCM1-2 hours

Table 3: Comparison of Cathepsin B Cleavage for Different Dipeptide Linkers (Illustrative Data) [1]

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Phe-Lys-PABC-Fluorophore 7800 ± 41039.0
Val-Cit-PABC-Fluorophore 8500 ± 35042.5
Val-Ala-PABC-Fluorophore 6200 ± 28031.0
Negative Control (Inhibitor) 200 ± 501.0

Data is illustrative and based on fluorogenic assays. Cleavage rates can be influenced by the specific payload and the full ADC structure.

Conclusion

The this compound linker offers a versatile and powerful tool for the construction of advanced bioconjugates, particularly ADCs. The orthogonal protecting groups allow for a controlled and stepwise synthesis of the drug-linker conjugate, while the self-immolative PAB spacer ensures efficient release of the active payload. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted therapeutics to effectively utilize this valuable bioconjugation reagent. Careful optimization of reaction conditions and rigorous characterization of intermediates and the final conjugate are crucial for the successful development of potent and safe biotherapeutics.

References

Application Notes and Protocols for Fmoc-Lys(Boc)-PAB-PNP in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Lys(Boc)-PAB-PNP as a cleavable linker in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Detailed protocols for the synthesis, purification, and characterization of ADCs utilizing this linker are also provided.

Introduction

This compound is a sophisticated chemical linker designed for the covalent attachment of cytotoxic drugs to monoclonal antibodies. This linker system incorporates a protease-cleavable dipeptide sequence (Phenylalanine-Lysine), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate for drug conjugation. The strategic design of this linker ensures stability in systemic circulation and facilitates the specific release of the payload within the target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

The core of this linker's functionality lies in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. Upon internalization of the ADC into the target cell, Cathepsin B cleaves the amide bond between the Phenylalanine-Lysine dipeptide and the PABC spacer. This event triggers a cascade of electronic rearrangements within the PABC spacer, leading to its self-immolation and the subsequent release of the unmodified cytotoxic drug.

Mechanism of Action

The targeted delivery and intracellular release of the cytotoxic payload by an ADC utilizing the this compound linker follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Phe-Lys dipeptide sequence of the linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released cytotoxic drug exerts its pharmacological effect, leading to the death of the cancer cell.

Diagram of the ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage 5. Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Workflow of ADC targeting and payload release.

Quantitative Data

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for the Phe-Lys-PABC linker system in comparison to the commonly used Val-Cit-PABC linker.

Table 1: Comparative Cleavage Kinetics of Peptide Linkers by Cathepsin B

Peptide LinkerRelative Cleavage Rate (vs. Val-Cit)Reference
Phe-Lys~30-fold faster[]
Val-Cit1 (baseline)[]

Table 2: Illustrative In Vivo Stability of a Phe-Lys-PABC ADC in Mice

Time PointAverage Drug-to-Antibody Ratio (DAR)% Intact ADC Remaining
0 hr4.0100%
24 hr3.895%
72 hr3.587.5%
168 hr (7 days)3.177.5%

Note: This data is illustrative and synthesized from typical ADC stability profiles. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 3: Illustrative In Vivo Efficacy of a Phe-Lys-PABC ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-binding Control ADC5< 10
Phe-Lys-PABC ADC165
Phe-Lys-PABC ADC595

Note: This data is illustrative and represents typical outcomes in preclinical efficacy studies. Actual results will depend on the tumor model, dosing regimen, and other experimental factors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Lys(Boc)-PAB-Drug)

This protocol describes the conjugation of a cytotoxic drug (payload) containing a primary or secondary amine to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Reverse-phase HPLC (RP-HPLC) system for purification

  • Lyophilizer

  • Mass spectrometer for characterization

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% (v/v) piperidine in DMF to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to remove the Fmoc protecting group.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, remove the solvent under vacuum.

  • Coupling of an Optional Spacer/Modifying Agent (If required):

    • The newly exposed amine can be further modified at this stage if desired. For direct conjugation to the payload, proceed to the next step.

  • Conjugation to the Cytotoxic Payload:

    • Dissolve the deprotected linker and the amine-containing payload (1:1.1 molar ratio of payload to linker) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Purification:

    • Purify the crude drug-linker conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product.

  • Lyophilization and Characterization:

    • Combine the pure fractions and lyophilize to obtain the drug-linker conjugate as a solid powder.

    • Characterize the final product by mass spectrometry to confirm its identity and purity.

Diagram of Drug-Linker Synthesis Workflow

Drug_Linker_Synthesis Start This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Conjugation Payload Conjugation (DIPEA/DMF) Deprotection->Conjugation Payload Amine-containing Payload Payload->Conjugation Purification RP-HPLC Purification Conjugation->Purification Final_Product Payload-Lys(Boc)-PAB-Drug Purification->Final_Product

Caption: Synthesis of the drug-linker conjugate.

Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • The purified drug-linker conjugate from Protocol 1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

  • Hydrophobic interaction chromatography (HIC) system for DAR analysis

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a calculated amount of TCEP solution to the mAb solution to achieve a molar excess of 2-5 fold, depending on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the drug-linker conjugate in DMSO to prepare a stock solution.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold over the antibody.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching:

    • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted drug-linker.

    • Incubate for an additional 20 minutes.

  • Purification:

    • Purify the ADC by SEC to remove unconjugated drug-linker and other small molecules.

    • Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization:

    • Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using size-exclusion chromatography (SEC-HPLC).

    • Mass Spectrometry: Confirm the identity of the ADC and the distribution of drug-loaded species using mass spectrometry.

Diagram of ADC Synthesis Workflow

ADC_Synthesis mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP) mAb->Reduction Conjugation Conjugation Reduction->Conjugation Drug_Linker Drug-Linker Conjugate Drug_Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification SEC Purification Quenching->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization Final_ADC Antibody-Drug Conjugate (ADC) Characterization->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

Protocol 3: Cathepsin B Cleavage Assay

This protocol describes an in vitro assay to confirm the susceptibility of the Phe-Lys-PABC linker to cleavage by Cathepsin B.

Materials:

  • Purified ADC from Protocol 2

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • LC-MS system for analysis

Procedure:

  • Assay Setup:

    • Prepare a solution of the ADC in the assay buffer.

    • Activate the Cathepsin B according to the manufacturer's instructions.

    • In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B.

    • As a negative control, prepare a sample with the ADC in the assay buffer without Cathepsin B.

  • Incubation:

    • Incubate the reaction mixture and the negative control at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Analysis:

    • Stop the reaction in the aliquots by adding a protease inhibitor or by immediate freezing.

    • Analyze the samples by LC-MS to detect the release of the free cytotoxic payload.

  • Data Analysis:

    • Quantify the amount of released payload at each time point.

    • Plot the concentration of the released payload versus time to determine the cleavage kinetics.

Diagram of Logical Relationships in Linker Design

Linker_Design cluster_linker Linker Components cluster_properties Desired Properties cluster_outcome Therapeutic Outcome Dipeptide Phe-Lys Dipeptide Cleavability Tumor-Specific Cleavage Dipeptide->Cleavability Spacer PABC Spacer Release Efficient Payload Release Spacer->Release Conjugation_Moiety PNP Group Stability Plasma Stability Conjugation_Moiety->Stability Toxicity Low Off-Target Toxicity Stability->Toxicity Efficacy High Efficacy Cleavability->Efficacy Release->Efficacy Therapeutic_Outcome Therapeutic_Outcome

Caption: Key relationships in ADC linker design.

Conclusion

The this compound linker offers a robust and efficient platform for the development of next-generation ADCs. Its rapid cleavage by Cathepsin B, coupled with the self-immolative PABC spacer, ensures targeted and effective delivery of cytotoxic payloads to tumor cells. The detailed protocols provided herein serve as a comprehensive guide for researchers in the synthesis, purification, and characterization of ADCs utilizing this advanced linker technology, facilitating the advancement of novel and potent targeted cancer therapies.

References

Application Notes and Protocols for Fmoc-Lys(Boc)-PAB-PNP as a Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which covalently connects the antibody to the payload. The linker's properties significantly influence the ADC's stability, efficacy, and overall therapeutic index.

This document provides detailed application notes and protocols for the use of Fmoc-Lys(Boc)-PAB-PNP , a cathepsin B-cleavable linker, in the development of ADCs. This linker is designed for selective release of the cytotoxic payload within the lysosomal compartment of target cells, where cathepsin B is often overexpressed. The Phenylalanine-Lysine (Phe-Lys) dipeptide sequence is recognized and cleaved by cathepsin B, initiating a self-immolative cascade via the p-aminobenzyl (PAB) spacer to release the active drug. The p-nitrophenyl (PNP) group serves as an activated carbonate for efficient conjugation to amine-containing payloads.

Linker Structure and Properties

This compound is a multifaceted linker with key functional components:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the N-terminus of the dipeptide, allowing for modular synthesis and further modifications if needed.

  • Lys(Boc) (Lysine with Boc protecting group): The ε-amino group of lysine (B10760008) is protected with a tert-Butyloxycarbonyl (Boc) group, an acid-labile protecting group.

  • Phe-Lys dipeptide: The cathepsin B-cleavable sequence.

  • PAB (p-aminobenzyl alcohol) spacer: A self-immolative unit that, upon cleavage of the dipeptide, undergoes 1,6-elimination to release the payload in its active form.

  • PNP (p-nitrophenyl) carbonate: An activated leaving group that facilitates the conjugation of amine-containing cytotoxic payloads.

Mechanism of Action

The targeted delivery and payload release mechanism of an ADC utilizing a Phe-Lys cleavable linker is a multi-step process.

Mechanism of Action of a Phe-Lys Linker-Based ADC ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Internalization via Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleaves Phe-Lys Linker Lysosome->Cleavage SelfImmolation 6. PAB Spacer Self-immolates Cleavage->SelfImmolation PayloadRelease 7. Active Payload is Released SelfImmolation->PayloadRelease Apoptosis 8. Payload Induces Apoptosis PayloadRelease->Apoptosis

Figure 1: General mechanism of action for a cathepsin B-cleavable ADC.

Signaling Pathway of Tubulin Inhibitor Payloads

Many ADCs utilizing cleavable linkers are armed with potent tubulin inhibitors like monomethyl auristatin E (MMAE). Upon release, these payloads disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE) Payload Released Payload (e.g., MMAE) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Disruption Disruption of Microtubule Polymerization Payload->Disruption Microtubule Microtubule Dynamics Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Simplified signaling pathway of a tubulin inhibitor payload.

Quantitative Data

Table 1: Comparative Plasma Stability of Phe-Lys-PABC vs. Val-Cit-PABC Linkers

Linker SequencePlasma SourceStability Metric (Half-life)Reference
Phe-Lys-PABCHuman30 days[2]
Val-Cit-PABCHuman230 days[2]
Phe-Lys-PABCMouse25 hours[2]
Val-Cit-PABCMouse80 hours[2]

Table 2: Comparative Cathepsin B Cleavage Rate

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BReference
Phe-Lys~30-fold faster than Val-Cit[3]
Val-CitBaseline[3]

Table 3: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

Note: The following are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.

Cell LineAntigen ExpressionIllustrative IC50 (ng/mL)
Antigen-Positive (e.g., SK-BR-3)High10 - 50
Antigen-Negative (e.g., MCF7)Low/Negative> 1000

Table 4: Illustrative In Vivo Efficacy in a Xenograft Model

Note: The following are hypothetical values for illustrative purposes. Actual tumor growth inhibition must be determined experimentally.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-binding Control ADC5< 10
ADC with Phe-Lys Linker150 - 70
ADC with Phe-Lys Linker5> 90 (potential for tumor regression)

Experimental Protocols

The following protocols provide a general framework for the synthesis of the drug-linker, conjugation to an antibody, and subsequent in vitro evaluation.

Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-Lys(Boc)-PAB-PNP)

This protocol describes the conjugation of an amine-containing payload to the this compound linker.

Workflow for Drug-Linker Synthesis Start Start Materials: - this compound - Amine-containing Payload - Anhydrous DMF/DMSO - DIPEA Dissolve 1. Dissolve Linker and Payload in DMF/DMSO Start->Dissolve React 2. Add DIPEA to initiate reaction Dissolve->React Monitor 3. Monitor reaction by LC-MS (2-18h) React->Monitor Purify 4. Purify by Preparative RP-HPLC Monitor->Purify Lyophilize 5. Lyophilize to obtain solid product Purify->Lyophilize Characterize 6. Characterize by LC-MS and NMR Lyophilize->Characterize

Figure 3: Workflow for the synthesis of the drug-linker conjugate.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the payload solution to the linker solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

  • Collect and pool the fractions containing the desired product.

  • Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

  • Characterize the final product by LC-MS to confirm its mass and purity.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody via lysine residues after deprotection of the Fmoc group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-Lys(Boc)-PAB-Drug conjugate

  • 20% Piperidine in DMF

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) system for DAR analysis

Procedure:

  • Fmoc Deprotection: Dissolve the drug-linker conjugate in DMF and add 20% piperidine. Stir at room temperature for 30 minutes. Evaporate the solvent.

  • Conjugation: a. Prepare a stock solution of the deprotected drug-linker in DMSO. b. Adjust the pH of the antibody solution to 8.5-9.0 with a suitable buffer. c. Add the drug-linker stock solution to the antibody solution at a molar ratio of 5-10:1 (linker:antibody). The final DMSO concentration should be below 10% (v/v). d. Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Purification: a. Purify the ADC from unconjugated drug-linker using a pre-equilibrated SEC column. b. Elute with PBS (pH 7.4) and collect the fractions containing the antibody.

  • Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic activity of the ADC on antigen-positive and antigen-negative cell lines.[2][4]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the medium from the wells and add 100 µL of the test articles. Include untreated cells as a control.

  • Incubate for 72-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

  • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percent cell viability relative to the untreated control and determine the IC50 values.

Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[3]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and control antibodies

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.

  • Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubate for 72-120 hours.

  • Measure the GFP fluorescence intensity to specifically quantify the viability of the antigen-negative cells.

  • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Conclusion

This compound is a versatile and effective cleavable linker for the development of ADCs. The Phe-Lys dipeptide offers the potential for rapid cleavage by cathepsin B, which may translate to enhanced potency. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, conjugate, and evaluate ADCs utilizing this promising linker technology. It is imperative that the illustrative quantitative data be confirmed through rigorous experimentation for each specific ADC construct.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Cleavable Linker System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals engineered for the targeted delivery of potent cytotoxic agents to cancer cells. This precision is achieved by conjugating a highly potent small-molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker connecting the antibody and the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile.

This document provides detailed application notes and protocols for the synthesis of ADCs utilizing the Fmoc-Lys(Boc)-PAB-PNP linker. This linker system incorporates a protease-cleavable peptide sequence (lysine), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for drug attachment. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups facilitate a controlled, stepwise synthesis of the drug-linker conjugate prior to its attachment to the antibody. Upon internalization into the target cancer cell, the lysine (B10760008) residue is recognized and cleaved by lysosomal proteases, such as cathepsin B, triggering the self-immolation of the PAB spacer and the subsequent release of the active cytotoxic drug.[1][2]

Synthesis Workflow Overview

The synthesis of an ADC using the this compound linker is a multi-step process that can be broadly categorized into three main stages:

  • Drug-Linker Conjugation: The cytotoxic drug is first conjugated to the this compound linker.

  • Deprotection: The Fmoc and Boc protecting groups are sequentially removed to expose the reactive amine group for antibody conjugation.

  • Antibody-Drug Conjugate (ADC) Formation: The deprotected drug-linker moiety is conjugated to the monoclonal antibody.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: ADC Formation cluster_3 Stage 4: Analysis A This compound C Fmoc-Lys(Boc)-PAB-Drug A->C Conjugation B Cytotoxic Drug (with primary/secondary amine) B->C D Fmoc-Lys(Boc)-PAB-Drug E H2N-Lys-PAB-Drug D->E 1. Fmoc Removal (Piperidine) 2. Boc Removal (TFA) F Monoclonal Antibody (mAb) H mAb-Drug Conjugate (ADC) F->H Conjugation (e.g., to activated carboxyl groups on mAb) G H2N-Lys-PAB-Drug G->H I Purified ADC H->I Purification (e.g., SEC) J Characterization (HIC, LC-MS, UV/Vis) I->J

Mechanism of Action: Intracellular Drug Release

The targeted delivery and controlled release of the cytotoxic payload are hallmarks of a well-designed ADC. The mechanism for ADCs synthesized with the Lys-PAB linker is initiated upon binding to the target antigen on the cancer cell surface, followed by internalization.

Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular A ADC binds to tumor antigen B Internalization via receptor-mediated endocytosis A->B C Trafficking to Lysosome B->C D Proteolytic Cleavage of Lysine by Cathepsins C->D E Self-immolation of PAB spacer D->E F Release of active cytotoxic drug E->F G Induction of Cell Death F->G

Experimental Protocols

Stage 1: Synthesis of the Drug-Linker Conjugate (Fmoc-Lys(Boc)-PAB-Drug)

This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product confirmation

Procedure:

  • Dissolve the cytotoxic drug (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the Fmoc-Lys(Boc)-PAB-Drug conjugate as a solid.

  • Confirm the identity of the product by mass spectrometry.

Stage 2: Deprotection of the Drug-Linker Conjugate

This two-step protocol outlines the removal of the Fmoc and Boc protecting groups.

Materials:

  • Fmoc-Lys(Boc)-PAB-Drug

  • 20% Piperidine (B6355638) in DMF

  • 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (Cleavage cocktail)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • HPLC system for purification

Procedure:

Fmoc Deprotection:

  • Dissolve the Fmoc-Lys(Boc)-PAB-Drug in DMF.

  • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.[3]

  • Monitor the deprotection by HPLC.

  • Upon completion, purify the H2N-Lys(Boc)-PAB-Drug by reverse-phase HPLC.

Boc Deprotection:

  • Dissolve the purified H2N-Lys(Boc)-PAB-Drug in DCM.

  • Add the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS).[4]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC.

  • Precipitate the deprotected drug-linker (H2N-Lys-PAB-Drug) in cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Stage 3: Conjugation of the Drug-Linker to the Monoclonal Antibody

This protocol describes a common method for conjugating the amine-containing drug-linker to the antibody via available carboxyl groups (e.g., on aspartic or glutamic acid residues) that have been activated.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker (H2N-Lys-PAB-Drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., G25) for purification

Procedure:

  • Antibody Activation:

    • To the mAb solution, add EDC (10-20 fold molar excess) and NHS (10-20 fold molar excess).

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

  • Drug-Linker Preparation:

    • Dissolve the deprotected drug-linker in a minimal amount of DMSO.

  • Conjugation:

    • Add the dissolved drug-linker to the activated antibody solution. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized (e.g., 5-10 fold molar excess).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., G25) equilibrated in a suitable storage buffer (e.g., PBS).[5]

Data Presentation and Characterization

The characterization of the final ADC is crucial to ensure its quality and consistency. The drug-to-antibody ratio (DAR) is a key parameter that defines the average number of drug molecules conjugated to each antibody.

Table 1: Illustrative ADC Synthesis and Characterization Data
ParameterValue/Condition
Drug-Linker Synthesis
Molar Ratio (Linker:Drug)1.1 : 1.0
Reaction Time2-4 hours
Purification MethodPreparative RP-HPLC
Yield60-80%
Deprotection
Fmoc Removal Reagent20% Piperidine in DMF
Boc Removal Reagent95% TFA, 2.5% H2O, 2.5% TIS
ADC Conjugation
Molar Ratio (Drug-Linker:mAb)8 : 1
Reaction Time4 hours at 4°C
Purification MethodSize-Exclusion Chromatography
ADC Characterization
Average DAR (HIC)3.5 - 4.5
Monomer Purity (SEC)>95%
Free Drug Level<1%

Note: The values presented in this table are illustrative and may vary depending on the specific antibody, drug, and reaction conditions used.

Methods for DAR Determination

Several analytical techniques can be employed to determine the DAR of the purified ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved. The average DAR is calculated from the relative peak areas of the different species.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can provide a detailed profile of the different drug-loaded species. The average DAR can be calculated from the deconvoluted mass spectrum.[7][8]

  • UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug, the concentrations of the protein and the drug can be determined, and the average DAR can be calculated. This method requires accurate extinction coefficients for both the antibody and the drug.[][9]

Conclusion

The this compound linker provides a versatile and effective platform for the synthesis of protease-cleavable ADCs. The protocols outlined in these application notes offer a comprehensive guide for researchers in the field of targeted cancer therapy. Successful ADC development hinges on careful optimization of each synthetic step and thorough characterization of the final conjugate to ensure a homogenous product with the desired therapeutic properties.

References

Application Notes: A Step-by-Step Guide to Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used Nα-amino protecting group in modern solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability to a wide range of reagents and its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3] The selective removal of the Fmoc group, known as deprotection, is a critical step that is repeated in each cycle of peptide chain elongation.[2][4] Incomplete or inefficient deprotection can lead to the formation of deletion sequences and a decrease in the overall yield and purity of the final peptide.[5][6] Therefore, a thorough understanding of the mechanism, protocols, and potential pitfalls of Fmoc deprotection is essential for successful peptide synthesis.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction that proceeds via a two-step mechanism.[1][7]

  • Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][7]

  • β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive electrophile called dibenzofulvene (DBF) and the release of carbon dioxide.[4][7] The desired outcome is the liberation of the N-terminal amine of the peptide chain.[8]

  • Scavenging: The liberated DBF is a reactive species that can undergo Michael addition with the newly deprotected amine, leading to an irreversible side reaction.[7] To prevent this, the base used for deprotection (e.g., piperidine) also acts as a scavenger, trapping the DBF to form a stable adduct.[1][4][7]

The progress of the deprotection can be monitored in real-time by measuring the UV absorbance of the fulvene-piperidine adduct, which has a characteristic maximum absorbance around 301-302 nm.[8][9][10]

Quantitative Data for Common Deprotection Reagents

The choice of deprotection reagent and reaction conditions is crucial for achieving efficient Fmoc removal while minimizing side reactions.[1] The following table summarizes typical conditions for commonly used reagents.

ReagentTypical Concentration & SolventReaction TimeKey Considerations
Piperidine 20-30% (v/v) in DMF or NMP[3][11][12]2 cycles of 2-10 minutes[8][13]The most common and effective reagent.[13] Can cause side reactions like aspartimide formation.[14]
4-Methylpiperidine (4MP) 20% (v/v) in DMF[1]Similar to Piperidine[1]Behaves similarly to piperidine but may offer advantages in handling and toxicity.[1]
Piperazine (B1678402) (PZ) 10% (w/v) in 9:1 DMF/Ethanol[1]May require longer reaction times than piperidine, especially for hindered amino acids.[1]Causes the least amount of side reactions like aspartimide formation compared to other bases.[14]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2-5% (v/v) in DMF[7][13]2 cycles of 5-15 minutes[9][15]A much stronger, non-nucleophilic base used for difficult sequences or rapid deprotection.[7] Must be used with a nucleophilic scavenger like piperidine (2%) to trap DBF.[7][9] Increases the risk of side reactions.[13]

Experimental Protocols

Below are detailed protocols for standard Fmoc deprotection and for monitoring its completion.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes a typical manual Fmoc deprotection cycle on a peptide-resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF[13]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[13]

  • Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous step.[5]

  • First Deprotection: Add the 20% piperidine/DMF deprotection solution to the resin, ensuring it is fully submerged. Agitate the mixture gently for 2-3 minutes at room temperature.[15][16]

  • Drain: Remove the deprotection solution by filtration.[5]

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 10-20 minutes.[5][9] This two-step process ensures complete removal of the Fmoc group.[13]

  • Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.[2][5] The resin is now ready for the subsequent amino acid coupling step.

Protocol 2: Monitoring Deprotection with the Kaiser Test

The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to confirm the presence of free primary amines after the deprotection step.[5] Note that this test does not work for secondary amines like proline.[17]

Materials:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine

  • Small glass test tube

  • Heating block or water bath at 100°C

Procedure:

  • Sample Collection: After the final wash step of the deprotection protocol, take a small sample of the peptide-resin (a few beads).[5]

  • Add Reagents: Place the resin sample in a test tube and add 2-3 drops of each reagent (A, B, and C).[5]

  • Heat: Heat the test tube at 100°C for 5 minutes.[5]

  • Observe Color:

    • Dark Blue/Purple Beads and Solution: A positive result, indicating the presence of free primary amines and successful deprotection.[5]

    • Yellow/Colorless Beads and Solution: A negative result, indicating the absence of free primary amines and incomplete deprotection.[16]

Logical Workflow and Chemical Mechanism Diagrams

// Node Definitions start [label="Start: Fmoc-Protected\nPeptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash with DMF\n(3x)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotect [label="Add Deprotection Reagent\n(e.g., 20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; agitate [label="Agitate and React\n(2-20 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash2 [label="Wash with DMF\n(5-7x)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitoring (Optional)\n- UV-Vis of filtrate\n- Kaiser Test on beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Deprotected Peptide-Resin\n(Ready for Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> wash1 [color="#5F6368"]; wash1 -> deprotect [color="#5F6368"]; deprotect -> agitate [color="#5F6368"]; agitate -> wash2 [color="#5F6368"]; wash2 -> monitor [color="#5F6368"]; monitor -> end [color="#5F6368", label="If complete"]; monitor -> deprotect [color="#EA4335", style=dashed, label="If incomplete"];

} // Max-Width: 760px // Caption: The cyclical workflow of Fmoc deprotection in solid-phase peptide synthesis.[2]

end_dot

// Nodes fmoc_peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; piperidine1 [label="Piperidine (Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proton_abstraction [label="Proton Abstraction\nat C9", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; intermediate [label="Fmoc Anion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_elimination [label="β-Elimination", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; dbf [label="Dibenzofulvene (DBF)\n+ CO₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; free_amine [label="H₂N-Peptide-Resin\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; piperidine2 [label="Piperidine (Scavenger)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct [label="DBF-Piperidine Adduct\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges fmoc_peptide -> proton_abstraction [color="#5F6368"]; piperidine1 -> proton_abstraction [color="#5F6368"]; proton_abstraction -> intermediate [color="#5F6368"]; intermediate -> beta_elimination [color="#5F6368"]; beta_elimination -> dbf [color="#5F6368"]; beta_elimination -> free_amine [color="#5F6368"]; dbf -> adduct [color="#5F6368"]; piperidine2 -> adduct [color="#5F6368"]; } // Max-Width: 760px // Caption: Base-catalyzed β-elimination mechanism of Fmoc group removal.[1][7]

end_dot

Troubleshooting and Side Reactions

Incomplete Deprotection Failure to completely remove the Fmoc group is a common issue that results in deletion peptides.[5]

  • Causes:

    • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets that hinder reagent access to the N-terminus.[5][9]

    • Steric Hindrance: Bulky amino acids near the N-terminus can physically block the deprotection reagent.[5]

    • Suboptimal Conditions: Degraded reagents, insufficient reaction times, or low reagent concentrations can reduce efficiency.[5]

  • Solutions:

    • Increase deprotection time or perform additional deprotection cycles.[9]

    • Use a stronger base system like DBU/piperidine for "difficult" sequences.[7][9]

    • Ensure proper resin swelling and solvation to improve reagent diffusion.[5]

Common Side Reactions Even with optimal protocols, side reactions can occur due to the repetitive use of a base.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, which can lead to byproducts.[14] This is more pronounced with stronger bases like DBU.[7] Using piperazine for deprotection can minimize this side reaction.[14]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a stable cyclic product.[4][18] This is particularly problematic for sequences with proline at the C-terminus.[4][17] Using a sterically hindered resin like 2-chlorotrityl chloride can suppress this reaction.[17]

References

Application Notes and Protocols for Fmoc-Lys(Boc)-PAB-PNP Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-PAB-PNP is a hetero-bifunctional linker utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker is designed for the covalent attachment of payloads containing a primary amine to a targeting moiety. A key feature of this linker system is its cleavable nature, which allows for the controlled release of the payload at the target site. The linker incorporates a dipeptide sequence, often a substrate for lysosomal proteases like Cathepsin B, which are frequently upregulated in the tumor microenvironment. Following enzymatic cleavage of the dipeptide, a self-immolative p-aminobenzyl (PAB) spacer undergoes 1,6-elimination, liberating the unmodified amine-containing drug.

The p-nitrophenyl (PNP) carbonate group is a highly reactive leaving group that facilitates efficient conjugation to primary amines, forming a stable carbamate (B1207046) bond. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups on the lysine (B10760008) residue allow for orthogonal deprotection strategies, enabling stepwise synthesis and modification if required.

These application notes provide a detailed protocol for the conjugation of an amine-containing payload to the this compound linker, along with essential data presentation and diagrams to guide researchers in their experimental design.

Data Presentation

The following table summarizes typical experimental parameters for the conjugation of this compound to a primary amine-containing payload. Please note that optimal conditions may vary depending on the specific payload and should be determined empirically.

ParameterValue/ConditionRationale
Reactants
This compound1.0 equivalentLimiting reagent
Amine-containing Payload1.0 - 1.2 equivalentsA slight excess of the payload can drive the reaction to completion.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)Provides good solubility for both the linker and many amine-containing payloads. Anhydrous conditions are crucial to prevent hydrolysis of the PNP ester.
Base Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)2.0 - 3.0 equivalents
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Time2 - 18 hoursReaction progress should be monitored to determine the optimal time.
AtmosphereInert (Nitrogen or Argon)Recommended to prevent moisture contamination and oxidation.
Monitoring
TechniqueLC-MS or RP-HPLCTo track the consumption of starting materials and the formation of the desired conjugate.
Purification
MethodPreparative RP-HPLCEffective for separating the desired conjugate from unreacted starting materials and byproducts.
ColumnC18A standard stationary phase for reverse-phase chromatography of small molecules and peptides.
Mobile PhaseWater/Acetonitrile (B52724) gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidProvides good separation and protonates the conjugate for better peak shape.
Characterization
TechniqueLC-MSTo confirm the identity (mass) and purity of the final conjugate.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Payload to this compound

This protocol outlines the general procedure for the reaction of an amine-containing payload with the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • Nitrogen or Argon gas

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Analytical and Preparative RP-HPLC system with a C18 column

  • LC-MS system

Procedure:

  • Preparation of Reactants:

    • In a clean, dry reaction vial, dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • To the solution of the this compound linker, add the solution of the amine-containing payload.

    • Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

    • If the reaction vial is not already under an inert atmosphere, gently bubble nitrogen or argon gas through the solution for a few minutes and then seal the vial.

    • Stir the reaction mixture at room temperature (20-25°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by LC-MS or RP-HPLC. The reaction is complete when the starting materials are consumed.

  • Purification:

    • Upon completion, dilute the reaction mixture with a small amount of the mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the crude product by preparative RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA or formic acid.

    • Collect the fractions containing the desired product, identified by its retention time and/or mass.

  • Lyophilization:

    • Combine the pure fractions and freeze them.

    • Lyophilize the frozen fractions to obtain the final Fmoc-Lys(Boc)-PAB-Payload conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the Fmoc-Lys(Boc)-PAB linker minus the PNP group, plus the mass of the payload.

    • Further characterization by NMR may be performed if required.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_linker Dissolve this compound in anhydrous solvent mix Mix Linker and Payload Solutions prep_linker->mix prep_payload Dissolve Amine-Payload in anhydrous solvent prep_payload->mix add_base Add DIPEA/NMM mix->add_base react Stir at Room Temperature (2-18h) add_base->react monitor Monitor by LC-MS/HPLC react->monitor purify Purify by Preparative RP-HPLC monitor->purify lyophilize Lyophilize purify->lyophilize characterize Characterize by LC-MS lyophilize->characterize

Caption: Experimental workflow for the conjugation of an amine-containing payload to this compound.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cell cluster_release Payload Release adc Antibody-Linker-Payload receptor Target Receptor adc->receptor Binding endocytosis Internalization (Endocytosis) receptor->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Enzymatic Cleavage (e.g., Cathepsin B) lysosome->cleavage ADC Trafficking immolation Self-Immolation of PAB cleavage->immolation Linker Cleavage drug Active Payload immolation->drug Payload Release Cellular Target Cellular Target drug->Cellular Target Pharmacological Effect

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

Application Notes and Protocols for Fmoc-Lys(Boc)-PAB-PNP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup for reactions involving the cleavable ADC (Antibody-Drug Conjugate) linker, Fmoc-Lys(Boc)-PAB-PNP. The protocols outlined below are intended for professionals in research and drug development and focus on the conjugation of this linker to amine-containing payloads, a critical step in the synthesis of ADCs.

Introduction

This compound is a hetero-bifunctional linker system designed for the development of ADCs. This linker is comprised of:

  • An Fmoc (Fluorenylmethyloxycarbonyl) group on the N-terminus of the lysine (B10760008), which is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).

  • A Boc (tert-Butoxycarbonyl) group protecting the epsilon-amine of the lysine side chain, which is an acid-labile protecting group.

  • A p-aminobenzyl (PAB) self-immolative spacer, which ensures the efficient release of the unmodified payload upon cleavage.

  • A p-nitrophenyl (PNP) carbonate , an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload, forming a stable carbamate (B1207046) bond.

The dipeptide spacer containing lysine can be designed to be susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment, enabling targeted drug release.

Data Presentation

The following tables summarize illustrative quantitative data for the key steps in the utilization of this compound. Actual results may vary depending on the specific payload, reagents, and experimental conditions.

Table 1: Illustrative Parameters for Payload Conjugation to this compound

ParameterValue/ConditionRationale
This compound 1.0 equivalentLimiting reagent.
Amine-Containing Payload 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Base (e.g., DIPEA/NMM) 2.0 - 3.0 equivalentsNeutralizes acidic by-products and facilitates the reaction.
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants.
Temperature Room Temperature (20-25°C)Mild conditions are generally sufficient.
Reaction Time 2 - 18 hoursMonitored by LC-MS for completion.
Typical Yield > 80%Dependent on payload and purification method.
Purity (post-HPLC) > 95%Achievable with standard purification protocols.

Table 2: Typical Parameters for Analytical and Preparative HPLC

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column C18, 3.5-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minOptimized based on analytical run
Flow Rate 1.0 mL/min20 mL/min
Detection 220 nm, 254 nm220 nm, 254 nm

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of an Amine-Containing Payload to this compound

This protocol describes the solution-phase conjugation of an amine-containing payload (e.g., a cytotoxic drug) to the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., MMAE, Doxorubicin)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Reverse-phase HPLC system for purification and analysis

  • Lyophilizer

  • LC-MS system for characterization

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution:

    • In a reaction vial, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the stirred solution of the this compound linker, add the solution of the amine-containing payload.

    • Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-18 hours, as indicated by the consumption of the starting materials.

  • Purification:

    • Upon completion, purify the crude reaction mixture by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final Fmoc-Lys(Boc)-PAB-Payload conjugate as a solid.

  • Characterization: Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of Fmoc-Lys(Boc)-PAB and the payload, with the loss of the p-nitrophenol leaving group. Assess purity by integrating the peak area in the analytical RP-HPLC chromatogram.

Protocol 2: Solid-Phase Synthesis of a Peptide-Linker using Fmoc-Lys(Boc)-OH

This protocol outlines the general steps for incorporating Fmoc-Lys(Boc)-OH into a peptide sequence on a solid support, which can then be further modified to create a PAB-PNP linker.

Materials:

  • Fmoc-Lys(Boc)-Wang resin or other suitable resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA or NMM)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Linker Attachment: The PAB-PNP moiety can be introduced either as a final coupling step using a pre-formed building block or synthesized stepwise on the resin.

  • Cleavage from Resin: Once the synthesis is complete, the peptide-linker can be cleaved from the resin using an appropriate cleavage cocktail (e.g., a solution containing TFA), followed by purification via RP-HPLC.

Visualizations

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_products Products Linker This compound Conjugate Fmoc-Lys(Boc)-PAB-Payload Conjugate Linker->Conjugate + Payload + Base (DIPEA) Byproduct p-Nitrophenol Linker->Byproduct Payload Amine-Containing Payload (H₂N-Drug) Payload->Conjugate

Caption: Reaction scheme for the conjugation of an amine-containing payload to this compound.

Experimental Workflow

G A 1. Dissolution - Dissolve Linker & Payload in Anhydrous DMF/DMSO B 2. Reaction - Add Payload and Base (DIPEA) to Linker solution - Stir at Room Temperature A->B C 3. Monitoring - Track reaction progress by LC-MS B->C D 4. Purification - Purify crude product by Preparative RP-HPLC C->D E 5. Lyophilization - Obtain pure product as a solid D->E F 6. Characterization - Confirm identity and purity by LC-MS and RP-HPLC E->F

Caption: Experimental workflow for the synthesis and purification of a drug-linker conjugate.

Logical Relationship of Linker Components

G cluster_Linker This compound Linker Fmoc Fmoc Group Lys Lysine Fmoc->Lys Protects N-terminus PAB PAB Spacer Lys->PAB Peptide Spacer Boc Boc Group Boc->Lys Protects side chain PNP PNP Carbonate PAB->PNP Self-immolative spacer activates... Payload Payload (Drug) PNP->Payload Reacts with Payload Amine

Caption: Functional relationships of the components within the this compound linker system.

Troubleshooting & Optimization

troubleshooting low yield in Fmoc-Lys(Boc)-PAB-PNP conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(Boc)-PAB-PNP conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the conjugation of this linker to amine-containing molecules, such as antibodies, peptides, or small molecule drugs.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the primary amine of the lysine (B10760008). It is typically removed in a subsequent step to allow for further conjugation at this position.[1][2]

  • Lys (Lysine): Provides the backbone of the linker and an additional point for attachment or modification via its side chain.

  • Boc (tert-Butoxycarbonyl): An acid-labile protecting group for the epsilon-amine of the lysine side chain.[2]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the trigger mechanism is initiated (e.g., enzymatic cleavage of a peptide linked to the PAB group), the PAB spacer spontaneously degrades to release the conjugated payload.[3]

  • PNP (p-nitrophenyl): An activated ester that serves as a good leaving group, facilitating the conjugation of the linker to a primary amine on the target molecule.

Q2: What is the primary cause of low conjugation yield?

A: The most common cause of low yield is the hydrolysis of the p-nitrophenyl (PNP) ester, which competes with the desired amidation reaction.[4][5][6][7] This hydrolysis is accelerated by the presence of water and basic conditions. Other factors include suboptimal reaction conditions (pH, temperature, time), poor quality of reagents, and steric hindrance.

Q3: What are the ideal storage conditions for this compound?

A: To maintain its reactivity, the linker should be stored at -20°C in a desiccated environment, protected from light and moisture.[8][] Aliquoting the reagent is recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Q4: Can I monitor the progress of the conjugation reaction?

A: Yes, the reaction progress can be monitored by analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to observe the consumption of the starting materials and the formation of the desired conjugate.[10]

Troubleshooting Guide: Low Conjugation Yield

This guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound conjugation experiments.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagent Reagent Quality Checks cluster_conditions Reaction Condition Optimization start Low Conjugation Yield Observed reagent_quality Verify Reagent Quality and Storage start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK linker_check Linker Integrity (LC-MS) reagent_quality->linker_check purification Review Purification Strategy reaction_conditions->purification Conditions Optimized ph_check pH Control (8.0-9.0) reaction_conditions->ph_check success Improved Yield purification->success Purification Optimized solvent_check Anhydrous Solvents? linker_check->solvent_check amine_check Target Molecule Purity solvent_check->amine_check temp_check Temperature (Room Temp) ph_check->temp_check time_check Reaction Time (2-4h) temp_check->time_check concentration_check Molar Ratio time_check->concentration_check

Caption: Troubleshooting workflow for low this compound conjugation yield.

Troubleshooting Steps in Detail
Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Hydrolysis of PNP Ester: The p-nitrophenyl ester is susceptible to hydrolysis, especially in the presence of water and at basic pH. This is a primary competing reaction.[4][5][6][7]- Ensure the use of anhydrous solvents (e.g., DMF, DMSO).- Maintain a slightly basic pH (8.0-9.0) to facilitate amine reactivity without excessively promoting hydrolysis.[11]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Degraded Linker: Improper storage or handling of the this compound linker can lead to its degradation.- Verify the purity and integrity of the linker using LC-MS before use.- Store the linker at -20°C under desiccated conditions and protect it from light.[8][]
Inactive Amine on Target Molecule: The primary amine on your antibody, peptide, or small molecule may be protonated, sterically hindered, or otherwise unreactive.- Confirm the purity of your target molecule.- Ensure the reaction pH is above the pKa of the target amine to ensure it is deprotonated and nucleophilic.[11]- Consider using a spacer if steric hindrance is suspected.
Inconsistent Yields Variability in Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to inconsistent results.- Use a reliable buffer system to maintain a stable pH.- Ensure consistent temperature control throughout the reaction.- Standardize the reaction time based on optimization experiments.
Presence of Nucleophilic Contaminants: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for reaction with the linker.[11]- Use non-nucleophilic buffers such as borate (B1201080) or carbonate buffer.[11]- Ensure all glassware and reagents are free from contaminating nucleophiles.
Product Loss During Purification Inappropriate Purification Method: The chosen purification method may not be suitable for separating the conjugate from unreacted starting materials and byproducts.- Develop a robust purification strategy, typically involving preparative RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography).[10]- Monitor fractions carefully to avoid loss of the desired product.

Experimental Protocols

Standard Protocol for Conjugation of this compound to a Primary Amine

This protocol is a general guideline and may require optimization for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing target molecule in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5) at a concentration of 2-5 mg/mL.[11]

  • Conjugation Reaction:

    • Add the this compound stock solution to the target molecule solution at a molar excess of 3-5 equivalents of the linker.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.[10]

    • Monitor the reaction progress by LC-MS.

  • Quenching (Optional):

    • To quench any unreacted linker, add a solution of glycine (B1666218) or Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]

  • Purification:

    • Purify the conjugate using a suitable method such as preparative RP-HPLC or size-exclusion chromatography.

Parameter Recommended Condition Rationale
Solvent Anhydrous DMF or DMSOMinimizes hydrolysis of the PNP ester.
pH 8.0 - 9.0Ensures the primary amine of the target is deprotonated and nucleophilic while minimizing excessive hydrolysis.[11]
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and stability of the reactants.
Molar Ratio (Linker:Amine) 3:1 to 5:1Drives the reaction towards product formation. This should be optimized for each specific substrate.
Reaction Time 2 - 4 hoursTypically sufficient for completion. Monitor by LC-MS to determine the optimal time.[10]

Chemical Reaction Pathway

ConjugationReaction cluster_side_reaction Side Reaction reactant1 This compound product Fmoc-Lys(Boc)-PAB-NH-R (Conjugate) reactant1->product Desired Reaction hydrolysis_product Fmoc-Lys(Boc)-PAB-OH (Hydrolyzed Linker) reactant1->hydrolysis_product Hydrolysis (Lowers Yield) reactant2 R-NH2 (Target Molecule) reactant2->product byproduct p-Nitrophenol water H2O water->hydrolysis_product

Caption: Desired conjugation reaction versus the competing hydrolysis side reaction.

References

optimizing reaction conditions for Fmoc-Lys(Boc)-PAB-PNP coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of the Fmoc-Lys(Boc)-PAB-PNP linker-payload, a critical component in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the this compound construct?

This construct serves as a key intermediate in ADC development. The Fmoc and Boc groups are orthogonal protecting groups for the α-amino and ε-amino groups of lysine (B10760008), respectively. The PAB (p-aminobenzyloxycarbonyl) group acts as a self-immolative spacer, designed to release the attached payload upon cleavage (e.g., by an antibody-targeted enzyme). The PNP (p-nitrophenyl carbonate) group is an activated carbonate used for covalently attaching the linker to a payload, often one containing a hydroxyl or amino group.

Q2: What is the critical reaction step in forming the Fmoc-Lys(Boc)-PAB intermediate?

The critical step is the formation of a stable amide bond between the carboxylic acid of Fmoc-Lys(Boc)-OH and the amino group of p-aminobenzylamine (PABA). This reaction requires careful optimization of coupling agents, base, solvent, and temperature to maximize yield and minimize side products.

Q3: Why is the choice of base important in this coupling reaction?

The choice of base is crucial for several reasons. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to deprotonate the carboxylic acid and neutralize any acid byproducts formed during the reaction without interfering with the coupling agents. Using an inappropriate base or an incorrect stoichiometry can lead to side reactions like racemization or hydrolysis of the activated ester.

Q4: How can I monitor the progress of the coupling reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). By spotting the starting materials and the reaction mixture over time, the consumption of reactants and the formation of the product can be visualized. For HPLC analysis, a C18 column with a gradient of acetonitrile (B52724) and water (often with 0.1% TFA) is typically used.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of the Fmoc-Lys(Boc)-PAB linker.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Activation: The coupling reagent (e.g., HATU, HBTU) may have degraded due to moisture. 2. Insufficient Base: The amount of base may be insufficient to neutralize acidic byproducts and facilitate the reaction. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use fresh, high-quality coupling reagents and ensure all glassware and solvents are anhydrous. 2. Increase the amount of base (e.g., use 2-3 equivalents of DIPEA). 3. Allow the reaction to proceed at room temperature for a longer duration (e.g., 12-24 hours) or gently warm the reaction if necessary.
Presence of Multiple Spots/Peaks (Side Products) 1. Racemization: The chiral center of the lysine may have epimerized, which can be caused by an excess of base or prolonged reaction times. 2. Double Acylation: The ε-amino group of a second Fmoc-Lys(Boc)-OH molecule may have reacted if the Boc protecting group is compromised. 3. Side reaction with solvent: DMF, if used as a solvent, can contain amine impurities that compete in the reaction.1. Use a milder base like N-methylmorpholine (NMM) instead of DIPEA. Minimize reaction time once the starting material is consumed. 2. Ensure the integrity of the Boc protecting group. Use fresh Fmoc-Lys(Boc)-OH. 3. Use high-purity, anhydrous DMF or consider alternative solvents like NMP or a DCM/DMF mixture.
Difficulty in Product Purification 1. Co-elution with Unreacted Starting Material: The product and starting materials may have similar polarities. 2. Presence of Urea (B33335) Byproducts: If carbodiimide (B86325) coupling agents (e.g., EDC) are used, the resulting urea byproduct can be difficult to remove.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. If using EDC, perform an acidic workup to protonate the urea byproduct, making it more water-soluble and easier to remove during an aqueous extraction.
Unexpected Deprotection 1. Fmoc Group Instability: The Fmoc group can be labile in the presence of primary or secondary amines, including the p-aminobenzylamine reactant itself. 2. Boc Group Instability: The Boc group can be cleaved under acidic conditions, which might arise from the hydrochloride salt of a coupling agent.1. Maintain a non-basic pH during workup and purification. Use a slight excess of the Fmoc-Lys(Boc)-OH to ensure all the amine reactant is consumed. 2. Ensure sufficient base is present to neutralize any acidic species throughout the reaction.

Experimental Protocols & Data

Protocol: Amide Coupling of Fmoc-Lys(Boc)-OH with p-Aminobenzylamine

This protocol describes a general procedure for the coupling reaction.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Lys(Boc)-OH (1.0 eq) in anhydrous DMF or a mixture of DCM/DMF.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add p-aminobenzylamine (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer successively with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Optimization of Coupling Conditions
Coupling Reagent Base Solvent Temp (°C) Time (h) Typical Yield
HATU (1.1 eq)DIPEA (2.0 eq)DMF2512>90%
HBTU/HOBt (1.1 eq)DIPEA (2.0 eq)DMF2518~85%
EDC/HOBt (1.2 eq)NMM (2.0 eq)DCM/DMF (3:1)2524~80%

Visualizations

Workflow for Fmoc-Lys(Boc)-PAB Synthesis and Troubleshooting

G cluster_prep 1. Preparation & Activation cluster_reaction 2. Coupling Reaction cluster_purification 3. Workup & Purification cluster_troubleshooting 4. Troubleshooting A Dissolve Fmoc-Lys(Boc)-OH in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU) A->B C Add Base (e.g., DIPEA) B->C D Add p-Aminobenzylamine C->D E Stir at Room Temp (12-24h) D->E F Monitor by TLC/HPLC E->F T1 Low Yield? F->T1 Check Reaction Completion T2 Side Products? F->T2 Analyze Purity G Aqueous Workup (Acid/Base Wash) H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J T3 Purification Issues? I->T3 Assess Separation S1 Use Fresh Reagents Increase Base/Time T1->S1 S2 Use Milder Base Use Pure Solvents T2->S2 S3 Optimize Eluent Consider Recrystallization T3->S3

Caption: A workflow diagram illustrating the synthesis and troubleshooting logic.

Logical Relationship of Reagents and Potential Side Reactions

G Lys Fmoc-Lys(Boc)-OH Product Desired Product (Fmoc-Lys(Boc)-PAB) Lys->Product Optimal Conditions PABA p-Aminobenzylamine PABA->Product Optimal Conditions CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Product Optimal Conditions Hydrolysis Hydrolysis of Activated Ester CouplingAgent->Hydrolysis Presence of Water SideReaction Other Side Products CouplingAgent->SideReaction Suboptimal Conditions Base Base (e.g., DIPEA) Base->Product Optimal Conditions Racemization Racemization Base->Racemization Excess or Strong Base Base->SideReaction Suboptimal Conditions

Caption: Key reagents and their relationship to desired and side products.

avoiding side reactions with Fmoc-Lys(Boc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(Boc)-PAB-PNP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protected amine for peptide synthesis, a tert-butyloxycarbonyl (Boc) protected lysine (B10760008) side chain, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activated group for conjugation to a payload. The primary application is to link a cytotoxic drug to an antibody, creating a targeted therapeutic.

Q2: How are the protecting groups on this compound removed?

The two protecting groups are removed under orthogonal conditions:

  • Fmoc group: This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Boc group: This group is acid-labile and is removed using a moderately strong acid, such as trifluoroacetic acid (TFA).

Q3: What is the role of the PAB spacer and the PNP group?

The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[3] Following enzymatic cleavage of a peptide linked to the lysine, the PAB spacer spontaneously decomposes to release the unmodified cytotoxic drug. The p-nitrophenyl (PNP) carbonate is a highly reactive leaving group that facilitates the efficient conjugation of the linker to amine-containing payloads through the formation of a stable carbamate (B1207046) bond.[4]

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months), preferably under a nitrogen atmosphere.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Incomplete conjugation to the payload 1. Hydrolysis of the PNP-carbonate: The p-nitrophenyl carbonate is susceptible to hydrolysis, especially in the presence of water and base.- Ensure all solvents (e.g., DMF, DMSO) and reagents are anhydrous. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and add it last to the reaction mixture.
2. Steric hindrance: The payload molecule may be sterically hindered, preventing efficient reaction with the linker.- Increase the reaction temperature slightly (e.g., to 40°C), monitoring for side product formation. - Extend the reaction time. - Use a less hindered analogue of the payload if possible.
3. Low reactivity of the payload's amine: The amine group on the payload may not be sufficiently nucleophilic.- Ensure the amine is not protonated by using a sufficient amount of base. - Consider using a more activating solvent if compatible with the payload.
Presence of unexpected side products 1. Premature Fmoc-group removal: The free ε-amino group of a deprotected lysine residue in the peptide chain can be basic enough to cause the premature removal of the Fmoc group on another molecule.- During peptide synthesis, ensure complete coupling and capping of any unreacted amines after each cycle. - If coupling a payload to a pre-synthesized peptide-linker, ensure the N-terminal Fmoc group is stable to the basic conditions of the conjugation reaction.
2. Side reactions with the PAB spacer: The PAB group can be sensitive to certain reagents used during peptide synthesis and cleavage.- Avoid strong oxidizing or reducing agents if the PAB group is present. - Use scavengers cautiously during final cleavage, as some may react with the linker. For example, thiols should be used with care.
3. Hydrolysis of the carbamate bond: The newly formed carbamate bond linking the payload can be susceptible to hydrolysis under strongly acidic or basic conditions.- After conjugation, purify the drug-linker conjugate under neutral or mildly acidic conditions. - Avoid prolonged exposure to strong acids or bases during workup and purification.
Low yield of the final ADC 1. Aggregation of the drug-linker conjugate: Hydrophobic drug-linker conjugates can aggregate, leading to precipitation and loss during purification.- Use a more polar solvent for the conjugation and purification steps. - Consider incorporating a hydrophilic moiety, such as a short PEG chain, into the linker or payload if aggregation is a persistent issue.
2. Premature cleavage of the linker: While generally stable in plasma, the linker may be susceptible to premature enzymatic cleavage depending on the conjugation site on the antibody.- Choose a conjugation site on the antibody that is less exposed to plasma proteases.[5] - Characterize the stability of the ADC in plasma to assess the extent of premature drug release.

Key Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol outlines the general procedure for conjugating the linker to a payload with a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • HPLC-MS system for reaction monitoring

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

  • Dissolution:

    • In a reaction vessel, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF or DMSO.

  • Reaction:

    • Add the solution of this compound to the solution of the payload.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature (20-25°C).

  • Monitoring:

    • Monitor the progress of the reaction by HPLC-MS. Take aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).

    • The reaction is complete when the starting payload is consumed.

  • Purification:

    • Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions containing the desired drug-linker conjugate.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Monitoring the Conjugation Reaction by HPLC-MS

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Mobile Phases:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient (Illustrative):

Time (min) % B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Analysis:

  • Inject a small aliquot of the reaction mixture.

  • Monitor the disappearance of the payload peak and the appearance of the product peak.

  • Confirm the identity of the product by its mass-to-charge ratio (m/z). The expected mass will be [M_payload + M_Fmoc-Lys(Boc)-PAB - M_H]+.

  • Look for potential side products, such as the hydrolyzed linker (Fmoc-Lys(Boc)-PAB-OH).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Linker This compound Conjugate Fmoc-Lys(Boc)-PAB-Payload Linker->Conjugate Conjugation Payload Payload-NH2 Payload->Conjugate PNP p-Nitrophenol Conjugate->PNP Release of Base Base (e.g., DIPEA) Base->Conjugate

Caption: Main reaction pathway for the conjugation of this compound to an amine-containing payload.

Troubleshooting_Workflow Start Start Conjugation Monitor Monitor by HPLC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Purify Purify Product Complete->Purify Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No Incomplete Incomplete Reaction Troubleshoot->Incomplete Low Conversion SideProducts Side Products Observed Troubleshoot->SideProducts Impure Product

Caption: A logical workflow for troubleshooting common issues during the conjugation reaction.

References

Fmoc-Lys(Boc)-PAB-PNP solubility issues in DMF and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(Boc)-PAB-PNP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues in DMF and DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs). It contains several key functional components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group on the alpha-amine of lysine (B10760008), typically removed during solid-phase peptide synthesis (SPPS).

  • Lys(Boc): The amino acid lysine with its epsilon-amine protected by a tert-butyloxycarbonyl (Boc) group.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures the efficient release of an unmodified drug payload after enzymatic cleavage.

  • PNP (p-nitrophenyl carbonate): An activated leaving group that facilitates the conjugation of the linker to an amine-containing payload.

Its primary role is to connect a cytotoxic payload to an antibody, creating an ADC that can selectively deliver the payload to target cells.

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

Solubility issues with this compound in DMSO are often related to the hygroscopic nature of the solvent. DMSO readily absorbs moisture from the atmosphere, and this water content can significantly decrease the solubility of hydrophobic compounds like this linker.

For a similar compound, Fmoc-Phe-Lys(Boc)-PAB-PNP, a solubility of up to 6 mg/mL has been reported in DMSO, but this often requires sonication.[1]

To improve solubility in DMSO, consider the following:

  • Use fresh, anhydrous, or newly opened DMSO.

  • Employ sonication to aid dissolution.

  • Gentle heating may be applied, but monitor for any potential degradation.

Q3: Is DMF a suitable solvent for this compound?

Yes, DMF (Dimethylformamide) is a commonly used solvent for Fmoc-protected amino acids and peptide linkers and is a suitable choice for this compound.[] For some related compounds, DMF is listed as a recommended solvent.[3] However, like DMSO, the purity and water content of DMF can affect solubility. Always use a high-purity, anhydrous grade of DMF. If solubility issues persist, a mixture of DMF and DMSO can be effective.[]

Q4: Can I use co-solvents to improve the solubility of my linker-payload conjugate in aqueous buffers during antibody conjugation?

Yes, this is a common strategy. The hydrophobic nature of many ADC linkers and payloads can lead to poor solubility in the aqueous buffers used for antibody conjugation.[3] Introducing a small amount of an organic co-solvent like DMSO or DMA (dimethylacetamide) can improve the solubility of the linker-payload construct.[3] It is crucial to be cautious, as high concentrations of organic solvents can lead to denaturation and aggregation of the antibody.

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMF or DMSO.
  • Possible Cause: The solvent may have absorbed moisture, or the concentration may be too high. The compound itself is hydrophobic.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use fresh, anhydrous grade DMF or DMSO.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[1]

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C). Avoid excessive heat to prevent degradation.

    • Reduce Concentration: If possible, try preparing a more dilute stock solution.

    • Use a Co-solvent: For particularly difficult cases, a mixture of DMF and DMSO might improve solubility.[]

Issue 2: After dissolving the linker and adding the payload, a precipitate forms.
  • Possible Cause: The resulting linker-payload conjugate may be less soluble than the individual components. This is a common issue due to the increased hydrophobicity.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more anhydrous DMF or DMSO to reduce the concentration.

    • Optimize Reaction Conditions: Consider if the reaction can be performed at a slightly elevated temperature to maintain solubility.

    • Immediate Use: Proceed with the subsequent conjugation step to the antibody without delay, as the conjugate may be more stable in the final reaction mixture.

Issue 3: The final Antibody-Drug Conjugate (ADC) shows signs of aggregation.
  • Possible Cause: The hydrophobicity of the linker-payload can increase the tendency of the ADC to aggregate, especially at a high drug-to-antibody ratio (DAR).

  • Troubleshooting Steps:

    • Optimize Co-solvent in Conjugation: Carefully titrate the amount of organic co-solvent (e.g., DMSO) in your conjugation buffer to improve solubility without denaturing the antibody.[3]

    • Control DAR: A lower DAR may result in a more soluble and less aggregation-prone ADC. Adjust the molar excess of the linker-payload during the conjugation reaction.

    • Formulation Buffer: After purification, ensure the ADC is in a suitable formulation buffer. The addition of excipients like arginine or proline can sometimes prevent aggregation.

    • Hydrophilic Linkers: For future experiments, consider incorporating hydrophilic spacers, such as PEG chains, into the linker design to improve the solubility of the final ADC.

Data Presentation

Table 1: Solubility of Similar ADC Linkers

CompoundSolventConcentrationConditions
Fmoc-Phe-Lys(Boc)-PAB-PNPDMSO6 mg/mL (6.77 mM)Requires sonication; hygroscopic nature of DMSO impacts solubility.[1]
Fmoc-Val-Cit-PAB-PNPDMSO, DCM, DMFNot specifiedGenerally soluble.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the required volume of anhydrous DMF or DMSO to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex the mixture for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no solid particles remaining.

    • Store the stock solution under nitrogen at -20°C or -80°C for long-term stability. Use within one month if stored at -20°C.[1]

Protocol 2: General Procedure for Conjugation of Linker to an Amine-Containing Payload
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Amine-containing cytotoxic payload

    • Anhydrous DMF

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve the amine-containing payload in anhydrous DMF.

    • To this solution, add 1.1 equivalents of the this compound stock solution.

    • Add 3 equivalents of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using LC-MS. The reaction is typically complete within 2-4 hours.

    • Once the starting materials are consumed, the resulting linker-payload conjugate is typically used directly in the next step or can be purified by reverse-phase HPLC.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue with This compound check_solvent Step 1: Verify Solvent Quality (Anhydrous DMF/DMSO?) start->check_solvent sonicate Step 2: Apply Sonication check_solvent->sonicate heat Step 3: Apply Gentle Heat (e.g., 30-40°C) sonicate->heat dilute Step 4: Reduce Concentration heat->dilute cosolvent Step 5: Use Co-solvent (e.g., DMF/DMSO mix) dilute->cosolvent success Result: Solubilized cosolvent->success Success fail Result: Still Insoluble (Consider alternative linker or strategy) cosolvent->fail Failure

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow for ADC Synthesis

G cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Conjugation A 1. Dissolve this compound in anhydrous DMF/DMSO C 3. React Linker and Payload with DIPEA A->C B 2. Dissolve Amine-Payload in anhydrous DMF B->C D 4. Monitor by LC-MS C->D E Linker-Payload Conjugate D->E Reaction Complete G 6. Add Linker-Payload (in co-solvent if needed) E->G To Antibody Conjugation F 5. Prepare Antibody (e.g., buffer exchange, reduction) H 7. Conjugation Reaction F->H G->H I 8. Purify ADC (e.g., Size Exclusion Chromatography) H->I J Final ADC I->J

Caption: General workflow for ADC synthesis using this compound.

References

Technical Support Center: Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the premature deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is premature Fmoc group deprotection?

Premature Fmoc deprotection is the unintended removal of the Nα-Fmoc protecting group from the growing peptide chain at stages other than the dedicated deprotection step. This exposes the N-terminal amine, which can lead to side reactions such as the insertion of a second amino acid in a single coupling cycle (double incorporation) or the formation of deletion sequences if the premature deprotection occurs during washing steps.

Q2: What are the common symptoms of premature Fmoc deprotection in a synthesis?

The primary symptom observed during final peptide analysis (e.g., via HPLC or Mass Spectrometry) is the presence of unexpected impurities. These can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Double incorporation: Peptides with an extra, unintended amino acid residue. This occurs if premature deprotection happens before the subsequent coupling step.[1]

  • Complex chromatograms: Difficulty in purifying the target peptide due to a high number of closely eluting side products.

Q3: Can my solvent be the cause of premature deprotection?

Yes, the choice and quality of the solvent are critical. Solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can cause undesired Fmoc removal, especially at elevated temperatures.[2] For instance, for every milliliter of DMF used at 80°C, up to 1 μmol of an Fmoc-protected peptide can be deprotected.[2] Additionally, DMF can degrade over time to form dimethylamine, a base that can facilitate Fmoc removal.[3]

Q4: How does temperature affect Fmoc group stability?

Higher temperatures accelerate the rate of Fmoc deprotection.[4][5] While elevated temperatures can be used to overcome "difficult" sequences, they also increase the risk of premature deprotection during coupling and washing steps.[2][6] This effect is particularly pronounced in polar aprotic solvents like DMF.[7]

Troubleshooting Guide

Issue 1: My final peptide product contains significant deletion sequences.

Potential Cause Troubleshooting Action & Solution
Degraded Solvent DMF can degrade into basic impurities. Use fresh, high-purity, peptide-synthesis-grade DMF for your synthesis. Consider adding 1-hydroxybenzotriazole (B26582) (HOBt) at a concentration of 0.1 M to the DMF wash solvent, which can reduce unwanted deprotection by up to 90%.[2]
Aggressive Deprotection Reagent The standard 20% piperidine (B6355638) in DMF can be too harsh for sensitive sequences. Consider reducing the piperidine concentration to 5% or 10%.[8][9] Be aware that this may require increasing the deprotection reaction time.[10]
Elevated Temperature If using elevated temperatures to improve coupling efficiency, be aware that this also increases the rate of premature deprotection.[2] If possible, reduce the synthesis temperature. If high temperatures are necessary, minimize the time the resin is exposed to the solvent at that temperature.
Peptide Aggregation "Difficult" or aggregation-prone sequences can hinder reaction kinetics, leading to incomplete reactions that may be misinterpreted.[6][11] This can result in failed couplings and deletions. Use aggregation-disrupting additives or special protocols for difficult sequences.

Issue 2: Analysis shows double incorporation of one or more amino acids.

Potential Cause Troubleshooting Action & Solution
Residual Base During Coupling Insufficient washing after the deprotection step can leave residual piperidine.[1] This residual base can cause the premature deprotection of the newly coupled, N-terminally Fmoc-protected amino acid, leading to a second coupling event.
Highly Labile Fmoc Group Certain amino acid sequences can render the N-terminal Fmoc group more labile.
Alternative Base Selection Consider using an alternative, less nucleophilic base for deprotection. A combination of piperazine (B1678402) and DBU has been shown to be an effective and safer alternative to piperidine.[8][12] Pyrrolidine has also been identified as a promising alternative.[1]

Quantitative Data Summary

The following tables provide quantitative data to help guide experimental decisions.

Table 1: Effect of Piperidine Concentration on Deprotection Time in DMF

Piperidine Conc. (v/v)Time for Complete Deprotection (>99%)Reference(s)
20%~3 minutes[9][10]
5%~3-10 minutes[9][10]
2%> 5 minutes (88% complete at 5 min)[9]
1%> 5 minutes (50% complete at 5 min)[9]

Table 2: Impact of Temperature and Additives on Solvent-Induced Deprotection

ConditionUndesired Deprotection RateReference(s)
DMF at 80°CUp to 1 µmol of Fmoc-peptide per mL of solvent[2]
DMF with HOBt at 80°C~0.1 µmol of Fmoc-peptide per mL of solvent[2]

Table 3: Comparison of Molar Extinction Coefficients for UV Quantification

Adduct / WavelengthMolar Extinction Coefficient (ε) in DMFReference(s)
Dibenzofulvene-piperidine adduct at ~301 nm7800 M⁻¹cm⁻¹[10][13]
Dibenzofulvene-piperidine adduct at ~301 nmRange reported: 7100 - 8100 M⁻¹cm⁻¹[14][15]
Dibenzofulvene-piperidine adduct at 289.8 nm6089 M⁻¹cm⁻¹[15]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Premature Fmoc Deprotection

This protocol allows for the quantification of Fmoc group removal after a specific step (e.g., a long wash) to diagnose premature deprotection.[13][16]

Materials:

  • Peptidyl-resin sample

  • High-purity DMF

  • 20% piperidine in DMF (v/v)

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Take a known, dry weight of the peptidyl-resin (e.g., 5-10 mg) after the step you want to investigate (e.g., an extended DMF wash at elevated temperature).

  • Place the resin in a small reaction vessel.

  • Add a precise volume of the "test solution" (e.g., 1 mL of pure DMF) and perform the wash exactly as you would in your synthesis (same time, temperature, and agitation).

  • After the wash, carefully collect ALL of the solution (the wash liquor) and place it in a known-volume volumetric flask (e.g., 5 mL).

  • To this flask, add 20% piperidine in DMF to ensure any cleaved dibenzofulvene is converted to the stable piperidine adduct. Fill to the mark with DMF.

  • Set the spectrophotometer to read absorbance at 301 nm.

  • Use a solution of 20% piperidine in DMF as the blank to zero the spectrophotometer.[16]

  • Measure the absorbance (A) of your collected wash liquor solution.

  • Calculate the amount of premature deprotection (in mmol/g) using the Beer-Lambert law:

    • Concentration (mol/L) = A / (ε * l)

      • Where: A = measured absorbance, ε = 7800 L·mol⁻¹cm⁻¹, l = 1 cm

    • Total mmol Fmoc = Concentration (mol/L) * Volume of flask (L)

    • Loading (mmol/g) = Total mmol Fmoc / mass of resin (g)

Protocol 2: Mitigation Using a Milder Deprotection Reagent (4-Methylpiperidine)

This protocol provides an alternative to the standard 20% piperidine deprotection step, which can be useful for sensitive peptides.[10]

Materials:

Procedure:

  • After the coupling step, wash the peptidyl-resin with DMF (3-5 times) to remove excess reagents.

  • Drain the DMF from the reaction vessel.

  • Add the 20% 4-methylpiperidine solution to the resin.

  • Agitate the mixture for 10 minutes.

  • Perform a second treatment with fresh 20% 4-methylpiperidine solution for another 10 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base and the dibenzofulvene adduct before proceeding to the next coupling step.

Visual Guides

Troubleshooting_Fmoc_Deprotection start Start: Impurities Detected (Deletions, Doublets) check_solvent Check Solvent Quality & Synthesis Temperature start->check_solvent solvent_issue Is solvent old or synthesis temp > 40°C? check_solvent->solvent_issue solution_solvent Solution: 1. Use fresh, high-purity solvent. 2. Add HOBt to wash solvent. 3. Lower synthesis temperature. solvent_issue->solution_solvent Yes check_base Check Deprotection Conditions solvent_issue->check_base No end_node Problem Resolved solution_solvent->end_node base_issue Using standard 20% piperidine on a sensitive sequence? check_base->base_issue solution_base Solution: 1. Reduce piperidine conc. to 5-10%. 2. Increase deprotection time. 3. Switch to alternative base (e.g., 4-MP, DBU/piperazine). base_issue->solution_base Yes check_washing Review Washing Protocol base_issue->check_washing No solution_base->end_node washing_issue Are washes between deprotection and coupling sufficient? check_washing->washing_issue solution_washing Solution: Increase number and volume of DMF washes post-deprotection to remove all residual base. washing_issue->solution_washing No washing_issue->end_node Yes solution_washing->end_node

Caption: Troubleshooting flowchart for premature Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_0 E1cB Deprotection Pathway cluster_1 DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (C9-H of Fluorenyl) Fmoc_Peptide->Proton_Abstraction + Base (Piperidine) Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) (Electrophile) Elimination->DBF Carbamic_Acid Carbamic Acid Elimination->Carbamic_Acid DBF_scavenge Dibenzofulvene (DBF) DBF->DBF_scavenge Reacts with Scavenger Deprotected_Peptide H2N-Peptide Carbamic_Acid->Deprotected_Peptide CO2 CO2 Carbamic_Acid->CO2 Adduct DBF-Piperidine Adduct (Stable, UV-Active) DBF_scavenge->Adduct + Piperidine Piperidine Piperidine (Nucleophile)

Caption: Mechanism of Fmoc deprotection and DBF scavenging.

UV_Quantification_Workflow start Start: Weigh Dry Resin step1 Perform wash/treatment to be tested (e.g., 1mL DMF, 30 min, 60°C) start->step1 step2 Collect 100% of the solution into a volumetric flask (e.g., 5 mL) step1->step2 step3 Add piperidine and dilute to mark with fresh DMF step2->step3 step5 Measure Absorbance (A) at 301 nm step3->step5 step4 Prepare Blank: 20% Piperidine in DMF step4->step5 Use as Blank step6 Calculate Concentration using Beer-Lambert Law: C = A / (ε * l) step5->step6 end_node Result: mol of premature Fmoc removal step6->end_node

Caption: Workflow for quantifying premature Fmoc deprotection via UV-Vis.

References

Technical Support Center: Purification of Fmoc-Lys(Boc)-PAB-PNP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Fmoc-Lys(Boc)-PAB-PNP conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Problem 1: Poor Solubility of the Crude Conjugate

  • Potential Cause: The this compound conjugate possesses significant hydrophobicity due to the fluorenylmethyloxycarbonyl (Fmoc), tert-Butyloxycarbonyl (Boc), and p-nitrophenyl (PNP) groups. This can lead to difficulties in dissolving the crude product in standard aqueous buffers used for reversed-phase HPLC.

  • Solution:

    • Initial Dissolution in a Strong Organic Solvent: Attempt to dissolve the crude product in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

    • Stepwise Dilution: Once dissolved, slowly add the initial mobile phase (high aqueous content) to the solution while vortexing. If precipitation occurs, a higher initial percentage of organic solvent in the mobile phase may be necessary for the purification method.

    • Alternative Solvents: For highly insoluble compounds, small amounts of isopropanol (B130326) or acetonitrile (B52724) can be tested for initial dissolution before dilution.

Problem 2: Broad or Tailing Peaks in HPLC Chromatogram

  • Potential Cause:

    • Secondary Interactions: The conjugate may interact with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

    • Aggregation: The hydrophobic nature of the molecule can cause it to aggregate, resulting in broad peaks.

    • Suboptimal Mobile Phase: An inappropriate mobile phase composition or pH can lead to poor peak shape.

  • Solution:

    • Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%). This helps to mask silanol interactions and improve peak shape.

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, improve mass transfer, and disrupt aggregation, leading to sharper peaks.

    • Adjust Gradient Slope: A shallower gradient can provide better separation and improve peak shape by allowing more time for the conjugate to interact with the stationary phase.

    • Lower the Flow Rate: Reducing the flow rate can sometimes enhance peak resolution, though it will increase the run time.

Problem 3: Co-elution of Impurities with the Main Product

  • Potential Cause:

    • Closely Related Impurities: Impurities with similar hydrophobicity to the desired product, such as deletion sequences (Fmoc-Lys(Boc)-PAB) or molecules with incomplete protecting group removal, can be difficult to separate.

    • Isomers: Diastereomers formed during synthesis can have very similar retention times.

  • Solution:

    • Method Optimization:

      • Gradient Optimization: Perform a shallow gradient around the elution point of the main peak to improve the resolution of closely eluting impurities.

      • Alternative Stationary Phase: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

      • Mobile Phase Modifier: Experiment with a different ion-pairing agent, such as formic acid (if MS compatibility is required), although this may affect selectivity.

    • Orthogonal Purification Method: If co-elution persists, a secondary purification step using a different technique, such as normal-phase flash chromatography, may be necessary.

Problem 4: Low Recovery of the Purified Product

  • Potential Cause:

    • Irreversible Adsorption: The hydrophobic conjugate can irreversibly adsorb to the stationary phase or other components of the HPLC system.

    • Precipitation on Column: The product may precipitate on the column if the mobile phase composition is not optimal.

    • Degradation: The compound may be unstable under the purification conditions (e.g., prolonged exposure to acid).

  • Solution:

    • System Passivation: Before injection, it can be beneficial to passivate the HPLC system by injecting a solution of a sacrificial peptide to block active sites.

    • Optimize Solubility in Mobile Phase: Ensure the conjugate remains soluble throughout the gradient. A higher initial organic phase concentration might be required.

    • Column Wash: After each run, perform a thorough column wash with a high percentage of organic solvent to elute any strongly retained material.

    • Minimize Run Time: Optimize the method to minimize the time the conjugate spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: Common impurities can arise from several sources during solid-phase peptide synthesis:

  • Deletion Sequences: Incomplete coupling reactions can lead to the formation of Fmoc-Lys(Boc)-PAB.[1]

  • Insertion Sequences: If excess activated amino acids are not completely washed away, they can be inserted into the peptide chain.[1]

  • Incomplete Deprotection/Protection: Residual protecting groups from previous steps or incomplete addition of the PNP group can result in impurities.[1]

  • Side Reactions: Side-chain modifications or reactions with scavengers used during cleavage can introduce impurities.[1]

  • Raw Material Impurities: Impurities present in the starting Fmoc-Lys(Boc)-OH can be carried through the synthesis.[2]

Q2: Which purification technique is more suitable for this compound: Reverse-Phase HPLC or Normal-Phase Flash Chromatography?

A2:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the final purification of this type of conjugate due to its high resolution.[3] Given the hydrophobicity of the molecule, a C18 or C8 column is typically used.

  • Normal-Phase Flash Chromatography can be a useful technique for a preliminary, rapid purification to remove more polar or non-polar impurities before a final polishing step with HPLC.[4][5] It can also be used as an orthogonal purification method if RP-HPLC alone is insufficient.

Q3: What are the recommended starting conditions for RP-HPLC purification of this compound?

A3: A good starting point for method development would be:

  • Column: C18, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30-70% B over 30 minutes. The optimal gradient will need to be determined empirically.

  • Detection: UV detection at 214 nm (peptide bond) and 265 nm (Fmoc group).

Q4: How can I confirm the purity and identity of my purified this compound?

A4:

  • Analytical HPLC: To confirm purity, inject a small amount of the purified fraction onto an analytical HPLC system. The purity is typically determined by the peak area percentage at a specific wavelength.

  • Mass Spectrometry (MS): To confirm the identity, analyze the purified product by mass spectrometry (e.g., ESI-MS) to ensure the molecular weight matches the expected value for this compound.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Crude Purity 50-80%Highly dependent on synthesis efficiency.
Final Purity (after HPLC) >95%Target for most research applications.
Typical HPLC Column C18, 5 µm, 100 ÅC8 can also be used.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileMethanol can be an alternative.
Column Temperature 30-60°CHigher temperatures can improve peak shape.[6]
Detection Wavelength 214 nm, 265 nmFor peptide bonds and the Fmoc group.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

  • Sample Preparation: Dissolve a small amount of the purified product in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 1 mg/mL.

  • HPLC System: An analytical HPLC system equipped with a UV detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: 5-95% B over 20 minutes.

    • Detection: 214 nm and 265 nm.

  • Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main product peak.

Protocol 2: Preparative RP-HPLC for Purification

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase composition (e.g., 70% A, 30% B) to the highest possible concentration without precipitation. Filter the sample through a 0.45 µm filter.

  • HPLC System: A preparative HPLC system with a fraction collector.

  • Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Method:

    • Scouting Run: Perform an initial run with a broad gradient (e.g., 20-80% B over 30 minutes) to determine the approximate elution time of the product.

    • Optimized Gradient: Design a shallower gradient around the elution point of the product (e.g., if it elutes at 50% B, run a gradient from 40-60% B over 40 minutes).

    • Fraction Collection: Collect fractions across the main peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to identify the pure fractions. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound Synthesis dissolution Dissolution of Crude Product synthesis->dissolution filtration Sample Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative RP-HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC of Fractions fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Shape (Broad/Tailing) cause1 Secondary Interactions issue->cause1 cause2 Aggregation issue->cause2 cause3 Suboptimal Mobile Phase issue->cause3 solution1 Optimize Mobile Phase Additive (e.g., 0.1% TFA) cause1->solution1 solution2 Increase Column Temperature (40-60°C) cause2->solution2 solution3 Adjust Gradient Slope (shallower) cause2->solution3 cause3->solution1 cause3->solution3 solution4 Lower Flow Rate cause3->solution4

Caption: Troubleshooting logic for poor peak shape in HPLC purification.

References

Navigating the Synthesis of Fmoc-Lys(Boc)-PAB-PNP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale synthesis of Fmoc-Lys(Boc)-PAB-PNP, a critical linker component in the development of Antibody-Drug Conjugates (ADCs), presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive resource for troubleshooting common issues and offers frequently asked questions to guide researchers through the complexities of scaling up this synthesis.

Troubleshooting Guide

Scaling up the synthesis of this compound from laboratory to production scale often reveals issues not apparent during small-scale experiments. This guide addresses specific problems that may be encountered during the multi-step synthesis.

Step 1: Synthesis of Fmoc-Lys(Boc)-OH

While Fmoc-Lys(Boc)-OH is commercially available, in-house synthesis may be required for large-scale operations.

Issue 1.1: Low Yield and Purity of Fmoc-Lys(Boc)-OH

  • Observation: The yield of Fmoc-Lys(Boc)-OH is below expectations, and HPLC analysis indicates the presence of multiple impurities.

  • Potential Causes:

    • Incomplete reaction during the Fmoc protection step.

    • Side reactions, such as the formation of di-Fmoc derivatives or oligomerization.

    • Inefficient purification to remove unreacted starting materials and byproducts.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction progress and ensure complete consumption of the starting lysine (B10760008) derivative.

    • Stoichiometry Control: Carefully control the stoichiometry of Fmoc-OSu to minimize the formation of di-Fmoc byproducts. A slight excess of the lysine starting material can sometimes be beneficial.

    • Temperature Management: Maintain the recommended reaction temperature to avoid side reactions. Exothermic reactions can occur, leading to degradation of products.

    • Purification Optimization: Employ a purification protocol suitable for large-scale operations. Recrystallization or slurry washes in appropriate solvents can be more effective and scalable than column chromatography. For instance, a toluene (B28343) slurry wash has been shown to be effective in purifying Fmoc-Lys(Boc)-OH on a 100g scale.[1]

Parameter Small-Scale (Lab) Large-Scale (Pilot/Production)
Purification Method Column ChromatographyRecrystallization, Slurry Wash
Typical Solvents Ethyl Acetate/HexanesToluene, Isopropyl Alcohol
Monitoring TLC, HPLCHPLC, In-process controls
Step 2: Coupling of Fmoc-Lys(Boc)-OH with p-Aminobenzyl Alcohol (PABA)

This step involves the formation of an amide bond between the carboxylic acid of Fmoc-Lys(Boc)-OH and the amine group of p-aminobenzyl alcohol.

Issue 2.1: Incomplete Coupling and Difficult Purification

  • Observation: The reaction does not go to completion, resulting in a mixture of starting materials and product. Purification by chromatography is challenging at a larger scale.

  • Potential Causes:

    • Inefficient activation of the carboxylic acid.

    • Steric hindrance affecting the coupling reaction.

    • Side reactions involving the hydroxyl group of PABA.

  • Troubleshooting Strategies:

    • Coupling Reagent Selection: For large-scale synthesis, consider cost-effective and efficient coupling reagents such as DCC/HOBt or HATU. The choice of coupling agent can significantly impact reaction time and yield.

    • Solvent Selection: Ensure that all reactants are fully soluble in the chosen solvent system at the reaction temperature. Aprotic polar solvents like DMF or NMP are commonly used.

    • Work-up Procedure: Develop a scalable work-up procedure to remove excess coupling reagents and byproducts. Aqueous washes with mild acid and base can effectively remove many impurities.

    • Crystallization: If possible, develop a crystallization procedure for the Fmoc-Lys(Boc)-PAB-OH intermediate to ensure high purity before proceeding to the next step.

Step 3: Activation of Fmoc-Lys(Boc)-PAB-OH with p-Nitrophenyl Chloroformate (PNP-Cl)

The final step involves the activation of the benzyl (B1604629) alcohol to form the p-nitrophenyl carbonate.

Issue 3.1: Low Yield of PNP-Ester and Formation of Side Products

  • Observation: The final product yield is low, and impurities are observed in the final product.

  • Potential Causes:

    • Decomposition of the starting material or product under the reaction conditions.

    • Reaction of PNP-Cl with other nucleophiles present in the reaction mixture.

    • Moisture sensitivity of p-nitrophenyl chloroformate.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as p-nitrophenyl chloroformate is sensitive to moisture.

    • Base Selection: Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction.[2] The choice and stoichiometry of the base are critical to prevent side reactions.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of byproducts and decomposition of the product.

    • Purification: Purification of the final product on a large scale may require recrystallization from a suitable solvent system. Avoid prolonged exposure to high temperatures during purification.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, Fmoc-Lys(Boc)-OH, for a successful scale-up?

A1: The purity of Fmoc-Lys(Boc)-OH is paramount. Impurities in the starting material can lead to the formation of difficult-to-remove side products in subsequent steps. Key quality attributes to monitor include:

  • Chemical Purity (by HPLC): Should be >99%.

  • Enantiomeric Purity: The L-enantiomer should be the predominant form.

  • Absence of Free Lysine and di-Fmoc Derivatives: These can interfere with the coupling reaction.

A purification step for commercial Fmoc-Lys(Boc)-OH, such as a toluene slurry wash, can significantly improve the purity of the final product in a peptide synthesis.[1]

Q2: What are the main challenges in the purification of this compound at an industrial scale?

A2: The main challenges include:

  • Chromatography Limitations: Column chromatography is often not economically viable for large-scale purification.

  • Product Stability: The PNP-ester can be sensitive to hydrolysis, especially under basic or acidic conditions, and elevated temperatures.

  • Crystallization Development: Developing a robust and reproducible crystallization process that provides high purity and yield can be time-consuming.

Q3: Are there any specific safety precautions to consider when working with p-nitrophenyl chloroformate on a large scale?

A3: Yes, p-nitrophenyl chloroformate is a corrosive and lachrymatory substance. When handling large quantities, it is essential to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_step1 Step 1: Fmoc-Lys(Boc)-OH Synthesis/Purification cluster_step2 Step 2: PAB Coupling cluster_step3 Step 3: PNP Activation a Fmoc-Lys(Boc)-OH (Commercial/Crude) b Toluene Slurry Wash a->b Purification c Pure Fmoc-Lys(Boc)-OH b->c Isolation d Fmoc-Lys(Boc)-OH f Coupling Reaction (e.g., DCC/HOBt) d->f e p-Aminobenzyl Alcohol e->f g Fmoc-Lys(Boc)-PAB-OH f->g Work-up & Purification h Fmoc-Lys(Boc)-PAB-OH j Activation Reaction (Pyridine, DCM) h->j i p-Nitrophenyl Chloroformate i->j k This compound j->k Purification (Recrystallization)

Caption: Overall synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield or Purity in a Synthesis Step cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Inefficient Purification start->cause3 sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->sol1 sol2 Select Alternative Reagents cause2->sol2 sol3 Develop Scalable Purification (Crystallization, Extraction) cause3->sol3

Caption: A logical approach to troubleshooting synthesis issues.

Detailed Experimental Protocols

Purification of Fmoc-Lys(Boc)-OH (100g Scale)[1]
  • Charge Reactor: Charge 100g of crude Fmoc-Lys(Boc)-OH into a suitable reactor.

  • Solvent Addition: Add 600ml of toluene to the reactor.

  • Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour.

  • Cooling: Cool the mixture down to 30 ± 5°C and continue stirring for 2 hours.

  • Filtration: Filter the solid product and wash the cake with fresh toluene.

  • Drying: Dry the purified product under vacuum at 50°C until a constant weight is achieved.

Expected Yield: Approximately 98g.

General Protocol for the Activation of a Benzyl Alcohol with p-Nitrophenyl Chloroformate

This is a general guideline and may need to be optimized for the specific substrate.

  • Dissolve Substrate: Dissolve one equivalent of the benzyl alcohol derivative (e.g., Fmoc-Lys(Boc)-PAB-OH) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add Base: Add a slight excess (e.g., 1.1-1.2 equivalents) of a non-nucleophilic base, such as pyridine.

  • Cool Reaction: Cool the reaction mixture to 0°C in an ice bath.

  • Add PNP-Cl: Slowly add a solution of p-nitrophenyl chloroformate (e.g., 1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature while monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

References

Technical Support Center: Managing Hydrolysis of p-Nitrophenyl Esters During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrolysis of p-nitrophenyl (PNP) esters during bioconjugation experiments. Here you will find troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is p-nitrophenyl (PNP) ester hydrolysis and why is it a problem in bioconjugation?

A1: p-Nitrophenyl ester hydrolysis is a chemical reaction where the ester bond is cleaved by water, resulting in the formation of a carboxylic acid and p-nitrophenol. In the context of bioconjugation, this is a competing reaction to the desired conjugation of the PNP ester with a primary amine (e.g., on a protein or antibody).[1] This unwanted hydrolysis depletes the active, amine-reactive ester, leading to lower conjugation efficiency and yield.[1]

Q2: What are the primary factors that influence the rate of PNP ester hydrolysis?

A2: The rate of PNP ester hydrolysis is significantly influenced by several factors:

  • pH: Hydrolysis is catalyzed by both acid and base, exhibiting a U-shaped pH-rate profile. The rate increases significantly at alkaline pH values (above 8.5-9), which are often used for efficient amine conjugation.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1]

  • Time: The longer the PNP ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[1]

  • Buffer Composition: The type and concentration of buffer components can influence the stability of the PNP ester.

Q3: What is the optimal pH for PNP ester conjugation reactions to balance reactivity and hydrolysis?

A3: The optimal pH for reacting PNP esters with primary amines is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the ester. Generally, a pH range of 7.2 to 8.5 is recommended.[2] While higher pH values increase the reactivity of the primary amines, they also significantly accelerate the rate of ester hydrolysis.[2] A common starting point is a pH of around 7.4 to 8.0.

Q4: Which buffers are compatible with PNP ester conjugation reactions?

A4: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the PNP ester.[3]

  • Compatible Buffers: Phosphate-buffered saline (PBS), Carbonate-bicarbonate buffers, HEPES buffers, and Borate buffers are all suitable choices.[2]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture.[3] If your biomolecule is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[3]

Q5: How should I prepare and handle PNP ester reagents to minimize hydrolysis?

A5: Proper handling of PNP ester reagents is critical to prevent premature hydrolysis.

  • Storage: Store PNP esters in a desiccated environment at -20°C to -80°C.[2]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]

  • Stock Solutions: For water-insoluble PNP esters, dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during PNP ester conjugation experiments, with a focus on problems arising from ester hydrolysis.

Problem Potential Cause Recommended Solution
Low Conjugation Yield 1. Significant PNP Ester Hydrolysis: The ester is hydrolyzing faster than it is reacting with the amine.- Optimize pH: Perform the reaction at the lower end of the recommended pH range (e.g., 7.2-7.5) to slow down hydrolysis. - Lower Temperature: Conduct the reaction at 4°C, though this will require a longer incubation time. - Increase Reactant Concentrations: Higher concentrations of the biomolecule and PNP ester can favor the bimolecular conjugation reaction over the unimolecular hydrolysis. - Fresh Reagents: Prepare the PNP ester stock solution immediately before use in anhydrous solvent.
2. Inactive PNP Ester: The reagent may have hydrolyzed due to improper storage or handling.- Use a fresh vial of PNP ester. - Verify Reagent Activity: Test the reactivity of the PNP ester by monitoring the release of p-nitrophenol (absorbance at ~400 nm) upon intentional hydrolysis with a base.
3. Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer is competing with the target molecule.- Perform Buffer Exchange: Use dialysis, desalting columns, or spin filtration to exchange the biomolecule into a compatible, amine-free buffer (e.g., PBS, Borate, HEPES).[3]
Inconsistent Results 1. Variable Hydrolysis Rates: Minor variations in pH, temperature, or incubation time between experiments can lead to different extents of hydrolysis.- Strictly Control Reaction Parameters: Carefully monitor and control the pH, temperature, and reaction time for all experiments. - Standardize Reagent Preparation: Always prepare fresh PNP ester solutions and handle them consistently.
2. Moisture Contamination: Introduction of moisture into the PNP ester reagent or reaction setup.- Use Anhydrous Solvents: Ensure that the organic solvent (e.g., DMSO, DMF) used to dissolve the PNP ester is of high quality and anhydrous. - Proper Reagent Handling: Allow the PNP ester vial to warm to room temperature before opening to prevent condensation.
Precipitation During Reaction 1. Low Solubility of PNP Ester or Conjugate: The PNP ester or the resulting conjugate may have limited solubility in the aqueous reaction buffer.- Optimize Solvent Concentration: If using an organic solvent to dissolve the PNP ester, ensure the final concentration in the reaction mixture does not exceed 10-20% to avoid protein precipitation. - Use a More Soluble Ester: Consider using a PNP ester with a more hydrophilic linker if solubility is a persistent issue.

Quantitative Data on PNP Ester Hydrolysis

The rate of hydrolysis of p-nitrophenyl esters is highly dependent on the pH and the structure of the acyl group. The following table summarizes the pseudo-first-order rate constants (kobs) for the hydrolysis of various p-nitrophenyl alkanoates in a carbonate buffer at 25°C.

Acyl Chain Lengthkobs (s-1) in Carbonate Buffer (pH 10.48)
Acetate (C2)0.0138
Butyrate (C4)0.0055
Hexanoate (C6)0.0048
Octanoate (C8)0.0035
Decanoate (C10)0.0028

Data adapted from a study on the hydrolysis of p-nitrophenyl alkanoates. The original study was conducted in a carbonate buffer at 25°C.[4]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a PNP Ester

This protocol provides a general workflow for conjugating a PNP ester to a protein, with an emphasis on minimizing hydrolysis.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4-8.0)

  • PNP ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable amine-free buffer.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare PNP Ester Stock Solution: Immediately before use, dissolve the PNP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Conjugation: Add the desired molar excess of the PNP ester stock solution to the protein solution while gently stirring or vortexing. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with any remaining unreacted PNP ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted PNP ester and byproducts (p-nitrophenol) by gel filtration (desalting column) or dialysis.

Protocol 2: Monitoring PNP Ester Hydrolysis

This protocol can be used to assess the stability of a PNP ester under specific buffer conditions.

Materials:

  • PNP ester

  • Anhydrous DMSO or DMF

  • Reaction buffer of interest (e.g., 0.1 M phosphate buffer at a specific pH)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare PNP Ester Stock Solution: Dissolve the PNP ester in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).

  • Prepare Reaction Mixture: Add a small volume of the PNP ester stock solution to the reaction buffer in a cuvette to achieve a final concentration suitable for spectrophotometric analysis.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at approximately 400 nm, which is the characteristic absorbance wavelength of the p-nitrophenolate anion released upon hydrolysis.

  • Calculate Hydrolysis Rate: The rate of increase in absorbance over time is proportional to the rate of hydrolysis. This can be used to calculate the half-life of the PNP ester under those specific conditions.

Visualizations

Hydrolysis_vs_Conjugation PNP_Ester PNP Ester (Amine-Reactive) Conjugated_Protein Conjugated Protein (Desired Product) PNP_Ester->Conjugated_Protein Conjugation (Reaction with Amine) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) PNP_Ester->Hydrolyzed_Ester Hydrolysis (Reaction with Water) Protein Protein with Primary Amine Water Water (H2O)

Figure 1. Competing reaction pathways for a PNP ester in an aqueous environment. The desired conjugation reaction with a primary amine competes with the undesirable hydrolysis reaction with water.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Hydrolysis Is significant hydrolysis suspected? Start->Check_Hydrolysis Check_Buffer Is the buffer amine-free? Check_Hydrolysis->Check_Buffer No Optimize_pH Optimize pH (e.g., lower to 7.2-7.5) Check_Hydrolysis->Optimize_pH Yes Check_Reagent Is the PNP ester active? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Use_Fresh_Reagent Use Fresh PNP Ester Check_Reagent->Use_Fresh_Reagent No Successful_Conjugation Successful Conjugation Check_Reagent->Successful_Conjugation Yes Lower_Temp Lower Reaction Temperature (e.g., 4°C) Optimize_pH->Lower_Temp Increase_Conc Increase Reactant Concentrations Lower_Temp->Increase_Conc Increase_Conc->Successful_Conjugation Buffer_Exchange->Successful_Conjugation Use_Fresh_Reagent->Successful_Conjugation

Figure 2. A decision tree to troubleshoot low yield in PNP ester conjugation reactions.

Experimental_Workflow A 1. Prepare Protein (Buffer Exchange if needed) B 2. Prepare Fresh PNP Ester Solution A->B C 3. Mix and Incubate (Controlled pH and Temp) B->C D 4. Quench Reaction C->D E 5. Purify Conjugate D->E F 6. Characterize Conjugate E->F

Figure 3. A simplified experimental workflow for PNP ester conjugation, highlighting key steps to manage hydrolysis.

References

Technical Support Center: Enhancing the Stability of Fmoc-Lys(Boc)-PAB-PNP in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of Fmoc-Lys(Boc)-PAB-PNP in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three key chemical functionalities within its structure: the Fmoc (9-fluorenylmethyloxycarbonyl) group, the Boc (tert-butyloxycarbonyl) group, and the PNP (p-nitrophenyl) ester. Each of these groups is susceptible to degradation under specific conditions:

  • Fmoc Group: This protecting group is highly sensitive to basic conditions and can be cleaved by primary and secondary amines, such as piperidine, or even trace amines present as impurities in solvents like dimethylformamide (DMF).[1][2]

  • Boc Group: The Boc group is labile under acidic conditions and can be removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

  • PNP Ester: The p-nitrophenyl ester is an activated ester used for conjugation and is susceptible to hydrolysis, particularly at neutral to basic pH, which can lead to the formation of the corresponding carboxylic acid and p-nitrophenol.[5][6][7]

Other factors include the choice of solvent, storage temperature, and exposure to light.

Q2: What are the recommended storage conditions for this compound in solution?

A2: To maximize the shelf-life of this compound in solution, it is recommended to:

  • Use Anhydrous, High-Purity Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) should be of high purity and anhydrous to minimize hydrolysis and amine-mediated degradation.

  • Store at Low Temperatures: Stock solutions should be stored at -20°C or -80°C to slow down potential degradation reactions.

  • Store Under an Inert Atmosphere: To prevent degradation from atmospheric moisture and contaminants, it is advisable to store solutions under an inert gas like argon or nitrogen.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles that can introduce moisture and accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the visible signs of this compound degradation in solution?

A3: Visual signs of degradation can include a color change in the solution. The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which, especially under neutral to basic conditions, forms the yellow-colored p-nitrophenolate ion.[7] Therefore, the appearance of a yellow tint in a solution that was initially colorless can indicate degradation. However, the absence of a color change does not guarantee stability, and chromatographic analysis is necessary for confirmation.

Q4: Can I use solvents other than DMSO or DMF to dissolve this compound?

A4: While DMSO and DMF are common solvents due to their ability to dissolve a wide range of organic molecules, their purity is crucial. DMF, for instance, can contain trace amounts of dimethylamine (B145610) as an impurity, which can lead to the deprotection of the Fmoc group.[8] If alternative solvents are considered, they must be able to fully dissolve the compound and be inert to the reactive groups. The choice of solvent should be carefully evaluated for compatibility with the Fmoc, Boc, and PNP ester functionalities.

Troubleshooting Guide

This guide provides solutions to common issues encountered with the stability of this compound solutions.

Problem Potential Cause Recommended Solution
Yellowing of the solution upon storage. Hydrolysis of the p-nitrophenyl (PNP) ester, leading to the release of p-nitrophenol. This is accelerated by moisture and basic conditions.[7]Ensure the use of anhydrous solvents. Store solutions under an inert atmosphere (argon or nitrogen). Avoid alkaline pH. Prepare fresh solutions before use whenever possible.
Loss of reactivity in conjugation reactions. Degradation of the active PNP ester via hydrolysis.Confirm the integrity of the linker solution using HPLC analysis before conjugation. Use freshly prepared solutions for critical experiments.
Presence of unexpected byproducts in reaction mixtures. 1. Deprotection of the Fmoc group due to basic impurities (e.g., amines in DMF).[8] 2. Deprotection of the Boc group due to acidic contaminants. 3. Hydrolysis of the PNP ester.1. Use high-purity, amine-free DMF or an alternative high-purity aprotic solvent. 2. Ensure all glassware and solvents are free from acidic residues. 3. Follow best practices for handling moisture-sensitive reagents.
Inconsistent experimental results. Degradation of the this compound stock solution over time.Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Re-qualify the integrity of the stock solution by HPLC if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound solid

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen)

  • Sterile, amber glass vials with screw caps (B75204) and PTFE septa

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vial under an inert atmosphere if possible.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with inert gas.

  • Seal the vial tightly.

  • For immediate use, keep the solution at room temperature, protected from light.

  • For short-term storage (up to one week), store at 2-8°C.

  • For long-term storage, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C or -80°C.

Protocol 2: HPLC-UV Method for Assessing the Stability of this compound

Objective: To monitor the degradation of this compound in solution over time by separating the parent compound from its potential degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

Time (min)% Mobile Phase B
030
2090
2590
2630
3030

Flow Rate: 1.0 mL/min Detection Wavelength: 265 nm (for Fmoc group) and 310 nm (for p-nitrophenyl group) Injection Volume: 10 µL

Procedure:

  • Prepare a sample of the this compound solution to be analyzed by diluting it to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products such as the hydrolyzed acid form of the linker or compounds with cleaved Fmoc or Boc groups. The retention time of the parent compound will decrease if the hydrophobic Fmoc group is cleaved. Conversely, the retention time may increase if the polar PNP ester is hydrolyzed to the less polar carboxylic acid.

Visualizations

Degradation Pathway of this compound

G cluster_degradation Degradation Pathways A This compound B Hydrolysis of PNP Ester (+ H2O) A->B Moisture/Base C Fmoc Deprotection (Base/Amines) A->C Base/Amines D Boc Deprotection (Acid) A->D Acid E Fmoc-Lys(Boc)-PAB-COOH + p-Nitrophenol B->E F H-Lys(Boc)-PAB-PNP + Dibenzofulvene C->F G Fmoc-Lys-PAB-PNP + Isobutylene + CO2 D->G

Caption: Potential degradation pathways of this compound in solution.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound solution in chosen solvent B Incubate at defined temperature and pH A->B C Take aliquots at various time points B->C D Analyze by HPLC-UV C->D E Quantify parent compound and degradation products D->E

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Solid-Phase Peptide Synthesis with Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc protecting groups. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or purity in Fmoc SPPS?

Low yield and purity in solid-phase peptide synthesis can arise from several factors throughout the process. The most frequent culprits include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences.[1] This is often observed with sterically hindered amino acids or within "difficult" sequences.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, causing chains to aggregate. This aggregation can obstruct reactive sites, leading to incomplete reactions.[2][3]

  • Side Reactions: Various side reactions can occur, including aspartimide formation, diketopiperazine formation, and racemization, which result in impurities that can be challenging to separate from the target peptide.[4][5]

  • Issues with Cleavage and Final Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can significantly reduce the recovery of the final product.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product reveals significant truncated peptide sequences.

  • A qualitative colorimetric test, such as the Kaiser test, performed after the deprotection step is negative (no color change), indicating the absence of free primary amines.

Root Causes & Solutions:

Cause Solution
Peptide Aggregation Employ strategies to disrupt secondary structures. This can include using chaotropic salts, switching to a different solvent like N-Methyl-2-pyrrolidone (NMP), or incorporating backbone-protecting groups like Hmb or Dmb.[2][3]
Steric Hindrance For bulky amino acids, extend the deprotection time or use a stronger deprotection solution.
Degraded Deprotection Reagent Always use a fresh solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). Piperidine can degrade over time.[1][6]
Insufficient Reaction Time For "difficult" sequences, the standard deprotection time may be insufficient. Consider extending the deprotection steps.[7]

Troubleshooting Workflow for Incomplete Fmoc Deprotection

G start Incomplete Deprotection Suspected kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test kaiser_positive Kaiser Test Positive (Blue Color) kaiser_test->kaiser_positive Free Amine? kaiser_negative Kaiser Test Negative (Yellow/No Change) kaiser_test->kaiser_negative No Free Amine? proceed Proceed to Coupling Step kaiser_positive->proceed troubleshoot Troubleshoot Deprotection kaiser_negative->troubleshoot extend_time Extend Deprotection Time troubleshoot->extend_time stronger_base Use Stronger Base (e.g., DBU) troubleshoot->stronger_base chaotropic Add Chaotropic Agents troubleshoot->chaotropic re_test Re-run Kaiser Test extend_time->re_test stronger_base->re_test chaotropic->re_test re_test->kaiser_positive re_test->kaiser_negative

Caption: A decision-making workflow for troubleshooting incomplete Fmoc deprotection.

Issue 2: Incomplete Coupling

Symptoms:

  • MS analysis of the crude product shows deletion sequences (missing one amino acid).

  • A positive Kaiser test (blue color) after the coupling step indicates the presence of unreacted primary amines.[1]

Root Causes & Solutions:

Cause Solution
Sterically Hindered Amino Acids For bulky residues like Val, Ile, or Aib, double coupling is often effective. Perform the coupling reaction twice with a fresh solution of activated amino acid.[8]
"Difficult" Sequences Prone to Aggregation Use a more effective solvent system, such as the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate), or couple at an elevated temperature.[2][3]
Low-Quality or Degraded Reagents Ensure that the amino acids and coupling reagents are of high purity and have been stored correctly.[8]
Insufficient Activation Use a more potent coupling reagent like HATU or HCTU, especially for challenging couplings.[5]
Issue 3: Peptide Aggregation

Symptoms:

  • The peptide-resin fails to swell properly.[3]

  • Slow or incomplete deprotection and coupling reactions.

  • Reduced flow rates in automated synthesizers.[8]

Root Causes & Solutions:

Strategy Description
Chaotropic Salts Adding salts like NaClO₄ or LiCl to the reaction can disrupt the hydrogen bonds that cause aggregation.[2]
Alternative Solvents Switching from DMF to NMP or using solvent mixtures can improve the solvation of the growing peptide chain.[3]
Elevated Temperature Performing the coupling reaction at a higher temperature can help to break up secondary structures.
Backbone Protection Incorporating pseudoprolines or Dmb/Hmb-protected amino acids can disrupt the hydrogen bonding patterns that lead to aggregation.[3]
Issue 4: Common Side Reactions

A. Aspartimide Formation

  • Description: A base-catalyzed side reaction that occurs at aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[3] This can lead to a mixture of α- and β-coupled peptides and piperidide adducts.[3]

  • Minimization Strategies:

    • Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[3]

    • Use piperazine (B1678402) instead of piperidine for deprotection, as it has been shown to cause less aspartimide formation.[9]

    • Incorporate a backbone-protecting group (Hmb or Dmb) on the amino acid preceding the aspartic acid.[3]

B. Diketopiperazine Formation

  • Description: This side reaction is common at the dipeptide stage and can lead to the termination of the peptide chain. It is particularly prevalent when proline is one of the first two amino acids.[3]

  • Minimization Strategies:

    • Utilize a 2-chlorotrityl chloride resin, as its steric bulk hinders the formation of diketopiperazines.[3][5]

    • Couple the second and third amino acid residues as a pre-formed dipeptide unit.[3]

C. Racemization

  • Description: The loss of stereochemical integrity at the α-carbon of an amino acid, leading to the incorporation of D-isomers. Cysteine and histidine are particularly susceptible.[3][10]

  • Minimization Strategies:

    • Additives like HOBt or HOAt to the coupling reaction can suppress racemization.[3][11]

    • Use a less hindered or weaker base, such as 2,4,6-collidine, instead of DIPEA.[10]

    • Avoid prolonged pre-activation of the amino acid before adding it to the resin.[10]

Mechanism of a Common Side Reaction: Aspartimide Formation

G peptide Peptide-Asp(OtBu)-Xaa-Resin deprotection Base (Piperidine) during Deprotection peptide->deprotection Fmoc removal aspartimide Aspartimide Intermediate (Cyclic Imide) deprotection->aspartimide Intramolecular cyclization alpha_peptide α-Peptide (Desired) aspartimide->alpha_peptide Ring opening (desired pathway) beta_peptide β-Peptide (Impurity) aspartimide->beta_peptide Ring opening (side reaction) piperidide_adduct Piperidide Adduct (Impurity) aspartimide->piperidide_adduct Nucleophilic attack by piperidine

References

Validation & Comparative

A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates: Fmoc-Lys(Boc)-PAB-PNP vs. Mc-Val-Cit-PABC-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). The linker dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of two prominent protease-cleavable linkers: the valine-citrulline (Val-Cit) based Mc-Val-Cit-PABC-PNP and the lysine-based Fmoc-Lys(Boc)-PAB-PNP. While direct comparative data for this compound is limited, this guide will utilize data from the closely related and well-studied phenylalanine-lysine (Phe-Lys) linker as a surrogate to provide a comprehensive analysis.

At a Glance: Key Structural and Functional Differences

FeatureMc-Val-Cit-PABC-PNPThis compound (surrogate: Phe-Lys)
Antibody Conjugation Moiety Maleimidocaproyl (Mc)N-terminal amine (after Fmoc deprotection)
Cleavage Motif Valine-Citrulline (Val-Cit)Phenylalanine-Lysine (Phe-Lys)
Primary Cleavage Enzyme Cathepsin BCathepsin B and other lysosomal proteases
Payload Attachment Moiety p-nitrophenyl (PNP) carbonatep-nitrophenyl (PNP) carbonate
Self-immolative Spacer p-aminobenzyl carbamate (B1207046) (PABC)p-aminobenzyl (PAB)
Protecting Groups NoneFmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl)

Performance Comparison: Stability and Cleavage Kinetics

The ideal ADC linker exhibits high stability in systemic circulation to minimize off-target toxicity and is efficiently cleaved to release its cytotoxic payload upon internalization into target tumor cells.

Plasma Stability

The Val-Cit motif generally demonstrates superior plasma stability compared to the Phe-Lys motif. This is a critical factor in ensuring the ADC reaches the tumor intact.

Linker MotifSpeciesStability MetricValueReference
Val-Cit-PABC HumanHalf-life (t½)230 days[1]
Phe-Lys-PABC HumanHalf-life (t½)30 days[1]
Val-Cit-PABC MouseHalf-life (t½)80 hours[1]
Phe-Lys-PABC MouseHalf-life (t½)12.5 hours[1]

Enzymatic Cleavage

The Phe-Lys dipeptide is cleaved more rapidly by isolated cathepsin B than the Val-Cit dipeptide. However, in lysosomal extracts, which contain a mixture of proteases, the cleavage rates are comparable, suggesting the involvement of other enzymes in the processing of Phe-Lys linkers.[2][3]

Linker SequenceEnzymeRelative Cleavage Rate/NoteReference
Val-Cit Cathepsin BBaseline for efficient cleavage and stability.[4]
Phe-Lys Cathepsin B (isolated)Cleaved ~30-fold faster than Val-Cit.[4]
Phe-Lys Lysosomal extractsCleavage rates were identical to Val-Cit.[3]

Mechanism of Action: A Step-by-Step Look at Payload Release

The release of the cytotoxic payload from both linkers follows a similar multi-step process initiated by lysosomal proteases.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_cleavage Intralysosomal Cleavage ADC Intact ADC in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Targeting Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome 2. Trafficking Protease Cathepsin B (and other proteases) Cleavage Dipeptide Cleavage Protease->Cleavage 3. Enzymatic Attack SelfImmolation PABC Self-Immolation (1,6-elimination) Cleavage->SelfImmolation 4. Trigger PayloadRelease Free Cytotoxic Payload SelfImmolation->PayloadRelease 5. Release

Caption: General workflow of ADC internalization and payload release.

Upon internalization into the target cell, the ADC is trafficked to the lysosome. The acidic environment and presence of proteases, such as cathepsin B, lead to the cleavage of the dipeptide sequence (Val-Cit or Phe-Lys). This cleavage triggers a rapid, spontaneous 1,6-elimination of the PABC self-immolative spacer, which in turn releases the unmodified cytotoxic payload into the cytoplasm to exert its therapeutic effect.[5][6]

Experimental Protocols

Protocol 1: ADC Conjugation with Mc-Val-Cit-PABC-PNP

This protocol describes a typical conjugation to cysteine residues on an antibody.

cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Conjugation_Step Thiol-Maleimide Coupling Reduced_mAb->Conjugation_Step Linker_Payload Mc-Val-Cit-PABC-Payload Linker_Payload->Conjugation_Step ADC_Crude Crude ADC Conjugation_Step->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Pure_ADC Purified ADC Purification->Pure_ADC Analysis Characterization (DAR, Purity) Pure_ADC->Analysis

Caption: Experimental workflow for cysteine-based ADC conjugation.
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4 with EDTA).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce interchain disulfide bonds and generate free thiol groups.

    • Incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Drug-Linker Preparation:

    • The Mc-Val-Cit-PABC-PNP linker is first reacted with an amine-containing cytotoxic drug to form the Mc-Val-Cit-PABC-Payload.

    • Dissolve the Mc-Val-Cit-PABC-Payload in an organic solvent like DMSO.

  • Conjugation:

    • Add the dissolved Mc-Val-Cit-PABC-Payload to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

  • Characterization:

    • Determine the DAR using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the final ADC by SEC.

Protocol 2: In Vitro Plasma Stability Assay

  • Incubation:

    • Incubate the purified ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[7]

  • Sample Preparation:

    • At each time point, capture the ADC from the plasma using an affinity method, such as Protein A beads.[7]

  • Analysis:

    • Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.[7]

    • Alternatively, the plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of released payload.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in a suitable buffer.

    • Reconstitute purified human cathepsin B in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC with the assay buffer.

    • Initiate the cleavage reaction by adding the cathepsin B solution.

    • Incubate the reaction mixture at 37°C over a time course (e.g., 0, 1, 2, 4, 8 hours).

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

    • Centrifuge the samples to precipitate the enzyme and antibody.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the released payload.

    • For kinetic analysis, perform the assay at various substrate concentrations to determine Michaelis-Menten constants (Km and kcat).

Conclusion

Both Mc-Val-Cit-PABC-PNP and this compound (represented by Phe-Lys) are effective protease-cleavable linkers for ADC development. The choice between them will depend on the specific requirements of the ADC.

  • Mc-Val-Cit-PABC-PNP is the industry standard, offering excellent plasma stability, particularly in human plasma, and a well-understood cleavage mechanism. Its higher stability makes it a preferred choice for many ADC programs.

  • This compound (as represented by Phe-Lys linkers) offers a faster cleavage rate by isolated cathepsin B, which could be advantageous in certain therapeutic contexts. However, its lower plasma stability, especially in preclinical mouse models, requires careful consideration.

Ultimately, the optimal linker must be determined empirically for each specific antibody, payload, and target combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical ADC components.

References

A Comparative Guide to Analytical Methods for Characterizing Fmoc-Lys(Boc)-PAB-PNP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of drug-linker conjugates is critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. The Fmoc-Lys(Boc)-p-aminobenzyl p-nitrophenyl carbonate (Fmoc-Lys(Boc)-PAB-PNP) linker is a key building block, and verifying its identity, purity, and stability is paramount. This guide provides an objective comparison of common analytical methods for its characterization, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The characterization of this compound, a molecule with distinct functional groups—the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, the p-aminobenzyl (PAB) spacer, and the p-nitrophenyl (PNP) leaving group—requires a multi-pronged analytical approach. The primary methods employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Each technique provides unique and complementary information regarding the conjugate's structure and purity.

Comparative Analysis of Methods

This section details the principles, advantages, and limitations of each technique for the characterization of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for assessing the purity of Fmoc-protected amino acids and their conjugates.[1] It separates compounds based on their hydrophobicity. Given the strong hydrophobicity of the Fmoc group, RP-HPLC offers excellent resolution for separating the desired conjugate from starting materials and byproducts.

  • Primary Use: Purity assessment and quantification.

  • Strengths: High resolution, excellent reproducibility, and accurate quantification.

  • Limitations: Provides limited structural information on its own. Co-elution of impurities with similar hydrophobicity can occur.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it a powerful tool for both identification and purity assessment.[2] It is essential for confirming the molecular weight of the synthesized conjugate and identifying impurities.

  • Primary Use: Identity confirmation (molecular weight) and impurity profiling.

  • Strengths: Provides molecular weight information, enabling unambiguous identification. High sensitivity allows for the detection of trace impurities.[3]

  • Limitations: Quantification can be less accurate than HPLC-UV without appropriate standards. Ionization efficiency can vary between compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (¹H and ¹³C) is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each atom in the molecule, confirming the presence and connectivity of all structural components (Fmoc, Lys, Boc, PAB, and PNP groups).

  • Primary Use: Definitive structural confirmation.

  • Strengths: Provides comprehensive structural detail. Allows for the identification and characterization of novel or unexpected byproducts.

  • Limitations: Relatively low sensitivity compared to MS. Requires larger sample amounts and can be time-consuming. Complex spectra may require advanced techniques for full interpretation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for quantification, particularly for molecules containing chromophores. The this compound conjugate has two strong chromophores: the Fmoc group (absorbance ~265 nm and ~301 nm) and the p-nitrophenyl group (absorbance ~400-413 nm upon hydrolysis to p-nitrophenolate in basic conditions).[1][4][5]

  • Primary Use: Quantification and reaction monitoring.

  • Strengths: Simple, rapid, and non-destructive. Excellent for monitoring reactions involving the PNP group, as the release of the yellow p-nitrophenolate ion is easily tracked.[4][5]

  • Limitations: Low specificity; any compound with a similar chromophore will interfere. Provides no structural information beyond the presence of the chromophore.

Quantitative Data Summary

The following table summarizes key performance metrics for each analytical method as applied to the characterization of this compound.

Analytical Method Parameter Typical Value / Observation Purpose
RP-HPLC Purity>95% (typical specification)Quality Control
Retention TimeCompound-specific (e.g., 3.86 min for Fmoc-Lys(Boc)-OH under specific conditions)[6]Identification (relative)
Limit of Quantification~0.1% (impurity level)Impurity Detection
LC-MS Molecular WeightExpected [M+H]⁺, [M+Na]⁺, etc.Identity Confirmation
SensitivityLow nM to pM range[3]Trace Impurity Analysis
Mass Accuracy< 5 ppm (with high-res MS)Formula Confirmation
¹H NMR Chemical Shift (δ)Characteristic peaks for Fmoc (7.3-7.8 ppm), PAB (7.2-7.5 ppm), Boc (1.4 ppm)Structural Elucidation
IntegrationProportional to proton countStoichiometry Confirmation
UV-Vis Spec. λmax (Fmoc)~265 nm, ~301 nm[1]Quantification
λmax (p-nitrophenolate)~400-413 nm[4][7]Reaction Monitoring
Molar Extinction Coeff.Required for absolute quantificationConcentration Determination

Experimental Protocols & Workflows

Detailed methodologies for the key analytical techniques are provided below.

Logical Workflow for Characterization

The overall process for characterizing a new batch of this compound typically follows a logical sequence to efficiently confirm its identity, purity, and structure.

G cluster_0 Initial Screening & Identity cluster_1 Purity & Quantification cluster_2 Definitive Structure A Synthesized Conjugate B LC-MS Analysis A->B C Molecular Weight Confirmation B->C D RP-HPLC Analysis C->D  Correct Mass E UV-Vis Quantification C->E J Further Purification or Resynthesis C->J  Incorrect Mass F Purity > 95%? D->F G NMR Spectroscopy (¹H, ¹³C) F->G  Yes F->J  No H Structure Confirmed? G->H I Qualified Reagent H->I  Yes H->J  No

Caption: Logical workflow for the complete characterization of the conjugate.

Protocol 1: RP-HPLC for Purity Analysis

This protocol outlines a standard method for determining the purity of the final conjugate.

Experimental Workflow:

G A Sample Preparation (Dissolve in Mobile Phase A/B) B Injection into RP-HPLC System A->B C Gradient Elution (C18 Column) B->C D UV Detection (265 nm & 301 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Report (%) E->F G A Sample Preparation (Dilute in Mobile Phase) B Injection into LC-MS System A->B C Separation (C18 UPLC Column) B->C D Electrospray Ionization (ESI, Positive Mode) C->D E Mass Analysis (TOF or Orbitrap) D->E F Mass Spectrum (Confirm [M+H]⁺) E->F G A Sample Preparation (~5-10 mg in DMSO-d₆) B Transfer to NMR Tube A->B C Acquire Spectrum (≥400 MHz Spectrometer) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Assign Peaks) D->E F Structure Confirmed E->F

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical peptide synthesis, two methodologies have long stood as the cornerstones of innovation for researchers, scientists, and drug development professionals: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies. The choice between these two powerful techniques is a critical decision that directly influences the efficiency, purity, and ultimate success of synthesizing a target peptide.

This guide presents an objective comparison of the Boc and Fmoc strategies, supported by experimental data and detailed protocols. By understanding the fundamental differences and nuances of each approach, researchers can make informed decisions tailored to their specific synthetic challenges.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]

  • The Boc Strategy: This classic approach utilizes the acid-labile Boc group to protect the N-terminus of the growing peptide chain. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[1]

  • The Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection. This group is removed by treatment with a mild base, most commonly piperidine (B6355638) in a solution of N,N-dimethylformamide (DMF).[] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage from the resin using a strong acid like TFA.[]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (TFA)[4]Base-labile (Piperidine)[4]
Side-Chain Protection Strong acid-labile (HF, TFMSA)[4]Acid-labile (TFA)[4]
Cleavage Cocktail Harsh (e.g., HF/anisole)[4]Mild (e.g., TFA/TIS/H2O)[4]
Orthogonality Partial[4]Fully Orthogonal[4]
Automation Less common for commercial synthesizers[4]Standard for automated synthesizers[4]
Handling Precautions Requires specialized HF-resistant apparatus[4]Standard laboratory glassware[4]
Compatibility with PTMs Limited due to harsh cleavage[4]Generally compatible[5]

Performance Comparison: Synthesis of a Model Dipeptide

To illustrate the practical differences, the synthesis of a model dipeptide, Ac-Cys-Ser-NH2, can be considered. The synthesis of peptides containing both Cysteine and Serine requires careful consideration of protecting group strategy to avoid potential side reactions such as oxidation and racemization of Cysteine and side reactions involving the hydroxyl group of Serine.[4]

ParameterBoc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH2)Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH2)
Crude Purity (HPLC) Typically >75%Typically >85%
Overall Yield ~60-70%~70-80%
Coupling Efficiency Generally high, monitored by Kaiser test[4]Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage[]
Deprotection Conditions 50% TFA in DCM[6]20% Piperidine in DMF[7]
Cysteine Racemization Generally low[4]Dependent on coupling reagents and base; can be minimized with additives like HOBt[4]

Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.

Experimental Protocols

Boc Solid-Phase Synthesis of Ac-Cys(Acm)-Ser(Bzl)-NH2

This protocol outlines the manual synthesis on a MBHA resin.[4]

  • Resin Swelling and Preparation: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).[4]

  • First Amino Acid Coupling (Boc-Ser(Bzl)-OH):

    • Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection with 50% TFA in DCM.[4]

    • Wash with DCM (3 x 15 mL), isopropanol (B130326) (IPA) (2 x 15 mL), and then DCM (3 x 15 mL).[4]

    • Neutralize with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL). Wash with DCM (3 x 15 mL).[4]

    • Couple Boc-Ser(Bzl)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF, 10 mL) for 2 hours. Monitor coupling completion with a Kaiser test.[4]

    • Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[4]

  • Second Amino Acid Coupling (Boc-Cys(Acm)-OH): Repeat the deprotection, neutralization, and washing steps as in step 2. Couple Boc-Cys(Acm)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[4]

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DCM (15 mL) for 30 minutes. Wash with DCM (3 x 15 mL).[4]

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether.

Fmoc Solid-Phase Synthesis of Ac-Cys(Trt)-Ser(tBu)-NH2

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling and Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, and then for a further 15 minutes to ensure complete removal of the Fmoc group. Wash the resin with DMF (5 x 15 mL).

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH): Couple Fmoc-Ser(tBu)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion. Wash with DMF (3 x 15 mL).

  • Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH): Repeat the Fmoc deprotection and washing steps as in step 2. Couple Fmoc-Cys(Trt)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion. Wash with DMF (3 x 15 mL).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection and washing steps as in step 2.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM (15 mL) for 30 minutes. Wash with DCM (3 x 15 mL).

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[1]

Visualizing the Workflows

To better illustrate the cyclical nature of these two synthesis strategies, the following diagrams outline the key steps in each process.

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Washing Washing Deprotection->Washing Wash Neutralization Neutralization (DIEA) Neutralization->Washing Wash Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Coupling->Washing Wash Washing->Deprotection Next Cycle Washing->Neutralization Washing->Coupling Cleavage Final Cleavage (HF) Washing->Cleavage Final Cycle Peptide Peptide Cleavage->Peptide

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing Washing Deprotection->Washing Wash Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Coupling->Washing Wash Washing->Deprotection Next Cycle Washing->Coupling Cleavage Final Cleavage & Deprotection (TFA) Washing->Cleavage Final Cycle Peptide Peptide Cleavage->Peptide

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Conclusion: Making the Right Choice

The decision between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[1] The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides.[1] However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis.[1][5] By carefully considering the advantages and disadvantages of each, and by adhering to well-defined experimental protocols, researchers can successfully synthesize a wide array of peptides for their scientific endeavors.

References

A Comparative Guide to Alternatives for Fmoc-Lys(Boc)-PAB-PNP in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies, the choice of linker is a critical determinant of therapeutic success. The widely used Fmoc-Lys(Boc)-PAB-PNP, a cathepsin B-cleavable dipeptide linker, serves as a benchmark in the field. However, a range of alternative linker technologies have emerged, each offering distinct advantages for specific applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the rational design of next-generation targeted drug delivery systems.

This compound is a key building block in the construction of ADCs, featuring a protease-cleavable Phe-Lys dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to a cytotoxic payload. Its primary application lies in creating ADCs that release their payload upon internalization into cancer cells and subsequent cleavage by lysosomal proteases like cathepsin B.

Alternatives and Their Mechanisms of Action

The landscape of ADC linker technology is diverse, with alternatives to the Phe-Lys motif designed to optimize stability, cleavage kinetics, and physicochemical properties. These can be broadly categorized as other peptide linkers, glycoside-based linkers, and disulfide linkers, each with a unique release mechanism.

Peptide-Based Linkers

These linkers are designed for cleavage by proteases that are overexpressed in the tumor microenvironment or within lysosomes.

  • Valine-Citrulline (Val-Cit): This is the most prevalent dipeptide linker in clinical-stage ADCs.[][] Similar to Phe-Lys, it is cleaved by cathepsin B, triggering the release of the payload via the PABC self-immolative spacer.[][3]

  • Valine-Alanine (Val-Ala): Another cathepsin B substrate, Val-Ala linkers are often less hydrophobic than their Val-Cit counterparts.[][4] This can lead to reduced aggregation, particularly with high drug-to-antibody ratios (DARs).[]

  • Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is also cleaved by lysosomal proteases and is utilized in the approved ADC, Enhertu.[4] Tetrapeptide linkers may offer altered cleavage kinetics and stability profiles compared to dipeptides.

  • Legumain-Cleavable Linkers (e.g., Asn-containing): Legumain is another lysosomal protease overexpressed in many tumors. Linkers containing asparagine (Asn) residues have been developed to be specifically cleaved by legumain, offering an alternative enzymatic target and potentially different stability and efficacy profiles compared to cathepsin-cleavable linkers.[5][6][7]

β-Glucuronide Linkers

These linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[8] A key advantage of this system is the hydrophilic nature of the glucuronide moiety, which can improve the solubility and pharmacokinetics of the ADC, especially when conjugated to hydrophobic payloads.[][8]

Disulfide Linkers

Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione (B108866) (GSH), inside cells compared to the bloodstream. The disulfide bond is stable in circulation but is rapidly cleaved in the reducing intracellular environment, releasing the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.

Quantitative Performance Comparison

The selection of a linker has a profound impact on the stability, efficacy, and safety of an ADC. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeDipeptide SequencePayloadTarget Cell LineIC50 (nM)Reference(s)
Cathepsin-CleavableVal-CitMMAENCI-N87 (HER2+)~1.0[9]
Cathepsin-CleavableVal-AlaMMAE(Not specified)Similar to Val-Cit[10]
Legumain-CleavableAsn-AsnMMAESKBR3 (HER2+)~0.2[7]
β-GlucuronideGlucuronide-MMAE(Not specified)(Not specified)Comparable to Val-Cit[8]

Table 2: In Vivo Performance of ADCs with Different Cleavable Linkers

Linker TypeDipeptide SequenceTumor ModelKey In Vivo OutcomeReference(s)
Cathepsin-CleavableVal-CitGranta-519 XenograftLess effective than tandem-cleavage linker[11]
Legumain-CleavableAsn-AsnHER2+ xenograftComparable or improved efficacy vs. Val-Cit[5][6][7]
Tandem-CleavageGlucuronide-DipeptideGranta-519 XenograftDramatically improved tolerability vs. Val-Cit[11]
TripeptideGlu-Val-Cit (EVCit)HER2+ xenograftMaintained high stability in mice vs. Val-Cit[3]

Table 3: Plasma Stability of Different Cleavable Linkers

Linker TypeDipeptide SequencePlasma SourceStability MetricValueReference(s)
Cathepsin-CleavableVal-CitMouse% Payload Loss (14 days)>95%[12]
TripeptideGlu-Val-Cit (EVCit)Mouse% Payload Loss (14 days)Almost no cleavage[12]
Tandem-CleavageGlucuronide-DipeptideRatPayload LossRapid payload loss with mono-cleavage linker[12]
Legumain-CleavableAsn-AsnMouse & HumanStabilityHigh stability[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in a complete culture medium. Add the diluted ADCs to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma over time.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC and released payload. This is typically done using one of the following methods:

    • ELISA: An enzyme-linked immunosorbent assay can be designed to capture the antibody and then detect the payload, thus quantifying the amount of intact ADC.

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used to separate and quantify the intact ADC, different drug-loaded species, and the free payload. Immunoaffinity capture may be used to enrich the ADC from the plasma matrix before analysis.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life of the ADC.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control, a non-binding control ADC, and the test ADC at various doses.

  • ADC Administration: Administer the ADCs to the mice, typically via a single intravenous injection.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Body weight is monitored as an indicator of toxicity.

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the ADC.

Visualizing Linker Mechanisms and Workflows

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Internalization 1. Internalization via Antigen Binding ADC->Internalization Tumor Targeting Lysosome 2. Trafficking to Lysosome (Low pH, High Protease/GSH) Internalization->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage Release 4. Payload Release Cleavage->Release Apoptosis 5. Induction of Apoptosis Release->Apoptosis Linker_Cleavage cluster_peptide Peptide Linker cluster_glucuronide β-Glucuronide Linker cluster_disulfide Disulfide Linker Peptide_Linker Antibody-Val-Cit-PABC-Payload Peptide_Cleavage Cleavage Peptide_Linker->Peptide_Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Peptide_Cleavage Glucuronide_Linker Antibody-Glucuronide-PABC-Payload Glucuronide_Cleavage Cleavage Glucuronide_Linker->Glucuronide_Cleavage Glucuronidase β-Glucuronidase Glucuronidase->Glucuronide_Cleavage Disulfide_Linker Antibody-S-S-Payload Disulfide_Cleavage Reduction Disulfide_Linker->Disulfide_Cleavage GSH Glutathione (GSH) GSH->Disulfide_Cleavage Experimental_Workflow start ADC with Alternative Linker in_vitro_cytotoxicity In Vitro Cytotoxicity (IC50 Determination) start->in_vitro_cytotoxicity plasma_stability In Vitro Plasma Stability (Half-life Measurement) start->plasma_stability in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) in_vitro_cytotoxicity->in_vivo_efficacy plasma_stability->in_vivo_efficacy end Optimal Linker Selection in_vivo_efficacy->end

References

Assessing the Purity of Synthesized Fmoc-Lys(Boc)-PAB-PNP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in drug development and synthesis, directly impacting the efficacy, safety, and reproducibility of therapeutic candidates. This guide provides a comprehensive framework for assessing the purity of synthesized Fmoc-Lys(Boc)-PAB-PNP, a crucial linker component in various bioconjugation applications. Furthermore, it offers a comparative analysis with alternative linkers, supported by established analytical techniques and data.

Purity Analysis of this compound

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust purity assessment.

Table 1: Purity Profile of Synthesized this compound

Analytical MethodParameter MeasuredTypical Specification
Reverse-Phase HPLC Chemical Purity≥95%
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationConsistent with theoretical mass (738.79 g/mol )
¹H NMR Spectroscopy Structural IntegrityConforms to the expected chemical shifts and integration values for all protons
Chiral HPLC Enantiomeric Purity≥99%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Analysis Mode: Positive ion mode.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals should be consistent with the known structure of this compound. This technique is also crucial for identifying any structural isomers or process-related impurities.

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis Crude this compound Crude this compound Purification (e.g., Flash Chromatography) Purification (e.g., Flash Chromatography) Crude this compound->Purification (e.g., Flash Chromatography) HPLC HPLC (Chemical Purity) Purification (e.g., Flash Chromatography)->HPLC MS Mass Spectrometry (Molecular Weight) Purification (e.g., Flash Chromatography)->MS NMR NMR Spectroscopy (Structural Integrity) Purification (e.g., Flash Chromatography)->NMR Final_Product Purified Product (>95% Purity) HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Workflow for the purification and purity assessment of synthesized this compound.

Comparison with Alternative Linkers

This compound is a member of the p-aminobenzyl alcohol (PAB) based self-immolative linkers. Several alternatives with different cleavage mechanisms and properties are commercially available, particularly in the field of Antibody-Drug Conjugates (ADCs).

Table 2: Comparison of this compound with Alternative Cleavable Linkers

LinkerStructure HighlightsCleavage MechanismTypical PurityKey Features
This compound Lysine-PABEnzymatic (e.g., Cathepsin B)>95%Provides a specific cleavage site within the linker.
Fmoc-Val-Cit-PAB-PNP [1][2]Valine-Citrulline-PABEnzymatic (Cathepsin B)>95% - 96%Well-established linker in ADC development, known for its stability and specific cleavage.[1]
Mc-Val-Cit-PABC-PNP [3][4][][6]Maleimidocaproyl-Val-Cit-PABCEnzymatic (Cathepsin B)>97% - 98%Contains a maleimide (B117702) group for conjugation to thiols and a Val-Cit cleavable peptide.[4][6]
Disulfide Linkers (e.g., SPDB) [7]Disulfide bondReduction (e.g., by glutathione)>95%Cleaved in the reducing environment of the cell cytoplasm.[7]
Hydrazone Linkers [7][8]Hydrazone bondpH-sensitive (acidic)>95%Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes.[8]

Logical Relationship of Linker Components

The functionality of these complex linkers relies on the interplay of their constituent parts. The following diagram illustrates the logical relationship of the components in a typical enzyme-cleavable linker used in ADCs.

Linker_Components cluster_linker Linker Structure cluster_conjugates Conjugated Entities Linker Conjugation Moiety (e.g., Maleimide) Spacer Cleavable Unit (e.g., Val-Cit) Self-immolative Spacer (e.g., PAB) Activated Group (e.g., PNP) Drug Drug Linker:f4->Drug Attaches to Drug Antibody Antibody Antibody->Linker:f0 Binds to Antibody

Caption: Logical relationship of components in a typical ADC linker.

Conclusion

The rigorous assessment of purity for synthesized linkers like this compound is a critical step in the development of robust and reliable bioconjugates. By employing a multi-faceted analytical approach encompassing HPLC, MS, and NMR, researchers can ensure the quality and consistency of their materials. The choice of linker technology is a crucial decision in drug development, and a thorough understanding of the properties and purity of available alternatives is essential for optimizing the performance of the final product.

References

A Researcher's Guide to Enzymatic Cleavage Assays for Peptide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of peptide linker cleavage is a critical step in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker's stability in circulation and its susceptibility to enzymatic cleavage at the target site directly dictate the efficacy and safety of the drug. This guide provides a comprehensive comparison of common enzymatic cleavage assays, complete with experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

The strategic design of peptide linkers that are selectively cleaved by enzymes overexpressed in the tumor microenvironment or within target cells is a cornerstone of modern drug delivery.[1][2] Enzymes like cathepsins, matrix metalloproteinases (MMPs), and legumain are frequently exploited for this purpose.[1][3][4] This guide will delve into the primary methods used to assess the enzymatic lability of these critical components.

Comparative Analysis of Enzymatic Cleavage Assays

Two predominant methodologies are employed to quantify the enzymatic cleavage of peptide linkers: fluorescence-based assays and mass spectrometry-based assays. Each offers distinct advantages and is suited to different stages of the drug development pipeline.

Fluorescence-Based Assays: These assays are often used for high-throughput screening due to their sensitivity and ease of use.[5][6] They typically utilize a fluorogenic substrate where a fluorophore and a quencher are brought into proximity by the peptide linker.[5][7] Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[5] A common approach involves Förster Resonance Energy Transfer (FRET) pairs.[7][8]

Mass Spectrometry-Based Assays: Liquid chromatography-mass spectrometry (LC-MS) provides a highly accurate and detailed analysis of peptide cleavage.[9][10] This method allows for the direct identification and quantification of the intact peptide linker and its cleavage products.[10] It is particularly valuable for identifying the precise cleavage site and for studying cleavage kinetics in complex biological matrices.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic cleavage of various peptide linkers. It is important to note that experimental conditions can vary between studies, which may affect direct comparability.[1]

Table 1: Kinetic Parameters of Cathepsin B Cleavage

Linker Sequencekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit---[1]
Val-AlaCleaved at ~half the rate of Val-Cit--[1][3]
Phe-LysCleaved ~30-fold faster than Val-Cit--[1][3]

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.[1]

Table 2: Kinetic Parameters of Matrix Metalloproteinase (MMP) Cleavage

Linker SequenceEnzymekcat/Km (M⁻¹s⁻¹)Reference
Ac-PLG-Mpa-AR-NH₂MMP-21,600[1]
Ac-PLG-Mpa-AR-NH₂MMP-91,400[1]
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-3218,000[1]

Table 3: Comparative Cleavage Rates in Lysosomal Extract

Linker SequencePrimary EnzymeRate of Catabolism (nM/min)Reference
Asn-AsnLegumain0.51[1]
Val-CitCathepsin B1.12[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding these assays.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Assay Buffer R1 Combine Buffer and Substrate P1->R1 P2 Prepare Peptide-Linker Substrate P2->R1 P3 Activate Enzyme (if required) R2 Initiate with Enzyme P3->R2 R1->R2 R3 Incubate at 37°C R2->R3 A1 Time-Point Sampling R3->A1 A2 Quench Reaction A1->A2 A3 Analyze by HPLC or Fluorometry A2->A3 A4 Data Analysis A3->A4

Caption: General workflow for an in vitro enzymatic cleavage assay.

fret_mechanism cluster_before Before Cleavage cluster_after After Cleavage Before Fluorophore Peptide Linker Quencher No_Fluorescence No/Low Fluorescence Before:f1->No_Fluorescence FRET Enzyme Enzyme Before->Enzyme After_F Fluorophore Fluorescence Fluorescence Detected After_F->Fluorescence Emits Light After_Q Cleaved Linker-Quencher Enzyme->After_F Enzyme->After_Q

Caption: Principle of a FRET-based fluorescence cleavage assay.

Detailed Experimental Protocols

The following are generalized protocols for conducting enzymatic cleavage assays. Specific parameters may need to be optimized based on the enzyme and substrate.[1]

Protocol 1: In Vitro Enzymatic Cleavage Assay using HPLC

1. Materials:

  • Purified enzyme (e.g., Cathepsin B, MMP)[1]

  • Peptide linker-drug conjugate or peptide substrate[1]

  • Assay Buffer:

    • For Cathepsin B: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.[1]

    • For MMPs: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.[1]

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).[1]

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.[1]

2. Procedure:

  • Enzyme Activation: If required (e.g., for Cathepsin B), pre-incubate the enzyme in assay buffer with an activating agent like DTT for 15 minutes at 37°C.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and peptide linker substrate to the desired final concentration.[1]

  • Initiation: Start the reaction by adding the activated enzyme.[1]

  • Incubation: Incubate the reaction mixture at 37°C.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately stop the reaction by adding an equal volume of quenching solution to the aliquot.[1]

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the substrate peak area and the increase in the product peak area over time.[1]

  • Data Analysis: Calculate the percentage of cleavage based on the peak areas. Plot the percentage of cleavage against time to determine the initial reaction rate.[1]

Protocol 2: Fluorometric Cleavage Assay for Screening

This protocol is suitable for rapidly screening a library of peptide linkers.[5]

1. Materials:

  • Recombinant Cathepsin B[5]

  • Fluorogenic peptide linker substrates (e.g., conjugated to a FRET pair).[5][8]

  • Assay Buffer (as in Protocol 1).[1]

  • Activation Buffer (Assay buffer with DTT).

  • 96-well black microplate.

  • Fluorescence microplate reader.

2. Procedure:

  • Reagent Preparation:

    • Dilute recombinant Cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer.[5]

    • Prepare stock solutions of peptide linker substrates in DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[5]

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 50 µL of activated Cathepsin B solution and 50 µL of peptide linker substrate solution.[5]

    • Negative Control Wells: Add 50 µL of pre-incubated Cathepsin B with an inhibitor and 50 µL of substrate solution.[5]

    • Blank Wells: Add 50 µL of Activation Buffer and 50 µL of substrate solution.[5]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.[5]

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.[5]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.[5]

    • Compare the fluorescence of the sample wells to the negative control to determine the extent of cleavage.[5]

Protocol 3: Kinetic Analysis using a Fluorometric Assay

This protocol is designed to determine the Michaelis-Menten constants (Km and kcat).[5]

1. Materials:

  • Same as Protocol 2.

2. Procedure:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 2.

    • Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[5]

  • Assay Setup: Add 50 µL of activated Cathepsin B solution to the wells of a 96-well plate. Add 50 µL of each substrate concentration to the respective wells.[5]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Monitor the fluorescence intensity at regular intervals over a set period.[5]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[5]

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[5]

References

A Comparative Guide to Antibody-Drug Conjugate Efficacy Based on Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

The design and selection of the chemical linker are critical determinants of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability in circulation, the efficiency of payload release at the tumor site, and overall efficacy and toxicity.[1][2][3] This guide provides a comparative analysis of ADC efficacy based on different linker technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of action and implications for therapeutic efficacy.[4][5]

Cleavable linkers are designed to be stable in the bloodstream and release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[4][6] These triggers can include:

  • Enzymatic cleavage: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[4][7]

  • Acidic pH: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[4][6][8]

  • Reducing environment: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[4][6]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." [1][9][10] This occurs when a membrane-permeable payload is released from the target cell and diffuses into neighboring antigen-negative tumor cells, enhancing the ADC's efficacy in heterogeneous tumors.[1] However, premature cleavage in circulation can lead to off-target toxicity.[6][]

Non-cleavable linkers , such as those based on thioether chemistry (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[5][12] This mechanism generally results in higher plasma stability and a more favorable safety profile due to a reduced risk of off-target toxicity.[1][5][13] However, the released payload, typically attached to an amino acid residue, is often less membrane-permeable, which can limit or eliminate the bystander effect.[1][9]

Quantitative Comparison of ADC Efficacy with Different Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of linker chemistry on ADC performance.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConstructLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-vc-MMAEValine-Citrulline (Cleavable)HER2+0.028-0.170[14]
Trastuzumab-mc-MMAFThioether (Non-cleavable)HER2+-
Anti-CD22-Silyl Ether-MMAESilyl (B83357) Ether (Acid-cleavable)B-cell lymphoma-[15]
Rituximab-Hydrazone-PayloadHydrazone (Acid-cleavable)B-cell lymphoma-[16]
AS1411-S-S-GemDisulfide (Cleavable)A549More cytotoxic than non-cleavable[14]
AS1411-GemNon-cleavableA549Less cytotoxic than cleavable[14]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADC ConstructLinker TypeTumor ModelEfficacy OutcomeReference
Anti-CD79b-Glucuronide-Val-Cit-MMAETandem-CleavageB-cell lymphomaImproved tolerability vs. mono-cleavage[6]
Anti-CD79b-Val-Cit-MMAEMono-CleavageB-cell lymphomaEvidence of myelosuppression[6]
Anti-CD22-Silyl Ether-MMAESilyl Ether (Acid-cleavable)Mouse XenograftPotent anti-tumor efficacy[6][15]
Site A-PEG6-C2-MMADNon-cleavableBxPC3 XenograftReduced efficacy due to instability[17]
Site I-PEG6-C2-MMADNon-cleavableBxPC3 XenograftMore stable and efficacious[17]
Novel Anti-CD22-DM1-ADCDisulfide (Cleavable)Human lymphoma xenograftInduced tumor regression[15]
Val-Cit-PBD-ADCValine-Citrulline (Cleavable)Human non-Hodgkin lymphoma xenograftMTD of 2.5 mg/kg[15]
Novel Disulfide-PBD-ADCDisulfide (Cleavable)Human non-Hodgkin lymphoma xenograftSimilar activity with higher MTD (10 mg/kg)[15]

Table 3: Plasma Stability of Different ADC Linkers

Linker TypeKey FindingsReference
Silyl Ether-based (Acid-cleavable)>7 day half-life in human plasma; <5% MMAE release after 7 days[6][15]
Benzophenone-derived Hydrazone2-day half-life in human and mouse plasma[15]
Sacituzumab govitecan (Hydrazone)36-hour half-life[15]
Disulfide (at K149C)>50% of drug remained conjugated after 7 days in vivo[15]
Exo-linker (Novel cleavable)Demonstrated superior stability compared to T-DXd[18]

Visualizing Linker Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the cleavage mechanisms of different linkers and a typical experimental workflow for assessing ADC efficacy.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Enzyme Enzymatic Cleavage (e.g., Cathepsin B) Payload1 Released Payload Enzyme->Payload1 Val-Cit cleavage Acid Acidic pH (Endosome/Lysosome) Payload2 Released Payload Acid->Payload2 Hydrazone hydrolysis Redox Reducing Environment (e.g., Glutathione) Payload3 Released Payload Redox->Payload3 Disulfide reduction Lysosomal_Deg Lysosomal Degradation of Antibody Payload_AA Payload-Linker- Amino Acid Complex Lysosomal_Deg->Payload_AA

Caption: Cleavage mechanisms for different types of ADC linkers.

ADC_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Synthesis (Different Linkers) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) start->Bystander Plasma_Stability Plasma Stability Assay (LC-MS/MS) start->Plasma_Stability Xenograft Tumor Xenograft Model (Mice) Plasma_Stability->Xenograft TGI Tumor Growth Inhibition (TGI) & Tolerability (Body Weight) Xenograft->TGI PK Pharmacokinetics (PK) (ELISA, LC-MS/MS) Xenograft->PK end Comparative Efficacy Analysis TGI->end PK->end

Caption: General workflow for assessing the in vivo stability of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for in vivo and in vitro ADC linker evaluation studies.

In Vivo Tumor Growth Inhibition and Tolerability Study

This protocol is designed to evaluate the anti-tumor efficacy and safety of ADCs with different linkers in a xenograft mouse model.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude) are typically used.

  • Tumor Cell Implantation: Human tumor cells expressing the target antigen are implanted subcutaneously into the flank of the mice. Tumor growth is monitored until tumors reach a specified volume (e.g., 100-200 mm³).

  • Animal Grouping and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, ADC with linker A, ADC with linker B). ADCs are administered intravenously (IV) at a specified dose and schedule.[17]

  • Efficacy Assessment: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor growth inhibition (TGI) is calculated as the percentage change in tumor volume in the treated groups compared to the vehicle control group.

  • Tolerability Assessment: Mouse body weight is monitored as a general indicator of toxicity. Clinical observations for any signs of adverse reactions are also recorded.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing target cancer cells.

  • Cell Culture: Target antigen-expressing cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC or control agents (e.g., free payload, unconjugated antibody).

  • Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: The results are used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) is calculated for each ADC.

Plasma Stability Assay (LC-MS/MS-Based Quantification of Free Payload)

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[4]

  • In Vitro Incubation or In Vivo Sampling:

    • In Vitro: The ADC is incubated in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points.

    • In Vivo: Blood samples are collected from ADC-dosed animals at predetermined time points.[4] Plasma is isolated by centrifugation.

  • Sample Preparation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant containing the free payload is collected.[4]

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.[4]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve.[4] The stability of the ADC is often reported as the percentage of intact ADC remaining over time or the half-life of the ADC in plasma.

Conclusion

The choice of linker technology is a pivotal decision in the design of an ADC, with profound implications for its therapeutic window.[1][19] Cleavable linkers offer the advantage of a bystander effect, which is particularly beneficial for treating heterogeneous tumors, but they carry a higher risk of off-target toxicity due to premature payload release.[1][7][13] Conversely, non-cleavable linkers provide enhanced plasma stability and a better safety profile but may have limited efficacy against tumors with varied antigen expression due to the lack of a bystander effect.[1][9][13]

Recent innovations, such as tandem-cleavage linkers and novel acid-cleavable linkers (e.g., silyl ethers), aim to improve the stability and tolerability of cleavable systems, thereby widening the therapeutic index.[6] Ultimately, the optimal linker choice depends on the specific target antigen, the tumor microenvironment, and the properties of the cytotoxic payload.[19] Rigorous comparative studies employing standardized in vitro and in vivo assays are essential for selecting the most effective linker strategy for a given therapeutic application.

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(Boc)-PAB-PNP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Lys(Boc)-PAB-PNP, a specialized linker often used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is vital for personnel safety and environmental protection.

This compound (Nα-Fmoc-Nε-Boc-L-lysine-p-aminobenzyl-p-nitrophenyl carbonate) is a complex organic molecule. Due to the presence of the p-nitrophenyl (PNP) group, a known hazardous substance, and the Boc and Fmoc protecting groups, specific disposal protocols must be strictly followed. The primary source for detailed safety information is the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following guidelines, based on the handling of structurally similar compounds, should be implemented.

Hazard Profile and Key Disposal Considerations

A thorough understanding of the components of this compound is fundamental to its safe disposal.

Component/Functional GroupPotential HazardsDisposal Considerations
This compound Solid organic compound. May be an irritant and potentially harmful if ingested or inhaled.Treat as hazardous chemical waste. Do not dispose of in standard trash or down the drain.
p-Nitrophenyl (PNP) group p-Nitrophenol, a potential hydrolysis product, is toxic and a listed hazardous substance.All waste streams containing this compound, including aqueous solutions from extractions or washes, must be treated as hazardous waste.
Boc & Fmoc groups Byproducts from the deprotection of these groups (e.g., dibenzofulvene and its adducts with bases like piperidine) are considered chemical waste.Segregate waste streams from reaction workups, particularly those containing deprotection reagents.
Organic Solvents Solvents used for dissolution (e.g., DMF, NMP, DCM) have their own specific hazards (flammability, toxicity).Collect in appropriately labeled, separate, and compatible waste containers for halogenated and non-halogenated solvents.

Experimental Protocol for Disposal

The following step-by-step procedure should be followed for the safe disposal of this compound and its associated waste streams.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE at all times: a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).

  • If there is a risk of generating dust, a dust mask or respirator should be used.

2. Waste Segregation and Containment:

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealable container designated for solid hazardous chemical waste.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Liquid Waste:

    • Use separate, compatible, and clearly labeled waste containers for different types of liquid waste.

    • Non-halogenated Solvents: Collect solvents such as DMF or NMP in a designated non-halogenated solvent waste container.

    • Halogenated Solvents: Collect solvents such as dichloromethane (B109758) (DCM) in a designated halogenated solvent waste container.

    • Aqueous Waste: Solutions from extractions or washes should be collected in a designated aqueous waste container. Due to the presence of the p-nitrophenyl group, this waste stream must be treated as hazardous.

3. Spill Management:

  • Small Spills:

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbent material into the solid hazardous waste container.

    • For small solid spills, carefully sweep or vacuum the material and place it into the solid hazardous waste container. Avoid creating dust.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.

4. Storage of Waste:

  • Store all waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials.

5. Final Disposal:

  • Never dispose of this compound or its waste streams down the drain or in the regular trash. [1]

  • Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal Solid Solid Waste (Contaminated consumables, excess reagent) SolidCont Labeled Solid Hazardous Waste Container Solid->SolidCont NonHal Non-Halogenated Liquid Waste (e.g., DMF, NMP) NonHalCont Labeled Non-Halogenated Solvent Waste Container NonHal->NonHalCont Hal Halogenated Liquid Waste (e.g., DCM) HalCont Labeled Halogenated Solvent Waste Container Hal->HalCont Aqueous Aqueous Waste (from workup) AqueousCont Labeled Aqueous Hazardous Waste Container Aqueous->AqueousCont Storage Store in Designated Satellite Accumulation Area SolidCont->Storage NonHalCont->Storage HalCont->Storage AqueousCont->Storage EH_S Contact EH&S for Waste Pickup Storage->EH_S

Caption: Workflow for the proper segregation and disposal of waste generated from experiments involving this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling Fmoc-Lys(Boc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Lys(Boc)-PAB-PNP

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, a solid chemical compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Inspect gloves for integrity before use and change them frequently.[1][2]
Eyes Safety gogglesChemical splash goggles are required to protect against dust particles and potential splashes.[1][3]
Body Laboratory coatA full-sleeved lab coat should be worn to protect skin and clothing from contamination.[1]
Respiratory Dust respirator or fume hoodUse a dust respirator or handle the compound within a certified chemical fume hood to avoid inhalation of dust particles.[1][2]
Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to minimize exposure and prevent contamination. The following step-by-step procedure should be followed:

  • Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition. An eyewash station and safety shower should be readily accessible.[3]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.

    • Use appropriate tools, such as spatulas, to handle the solid material.

    • Avoid creating dust by handling the compound gently.

    • Keep the container tightly closed when not in use.[1]

  • Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Clean all equipment used in the process.

Disposal Plan: Waste Management Protocol

All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations.

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Disposal : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's EHS guidelines.

  • Spill Management :

    • Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[1][2]

    • Large Spills : For large spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.[1][2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 Proceed handle1 Weigh Compound prep2->handle1 Start Work handle2 Transfer & Dissolve handle1->handle2 In Fume Hood clean1 Clean Equipment handle2->clean1 Complete Task clean2 Wash Hands clean1->clean2 disp1 Solid Waste clean2->disp1 Dispose Waste disp2 Liquid Waste disp3 Contaminated PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.